TA-270
Description
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Properties
Molecular Formula |
C29H36N2O7 |
|---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-(4-hydroxy-1-methyl-3-octoxy-2-oxoquinolin-7-yl)prop-2-enamide |
InChI |
InChI=1S/C29H36N2O7/c1-5-6-7-8-9-10-15-38-28-26(33)21-13-12-20(18-22(21)31(2)29(28)35)30-25(32)14-11-19-16-23(36-3)27(34)24(17-19)37-4/h11-14,16-18,33-34H,5-10,15H2,1-4H3,(H,30,32)/b14-11+ |
InChI Key |
SZNJINHODJLULD-SDNWHVSQSA-N |
Isomeric SMILES |
CCCCCCCCOC1=C(C2=C(C=C(C=C2)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)O)OC)N(C1=O)C)O |
Canonical SMILES |
CCCCCCCCOC1=C(C2=C(C=C(C=C2)NC(=O)C=CC3=CC(=C(C(=C3)OC)O)OC)N(C1=O)C)O |
Origin of Product |
United States |
Foundational & Exploratory
TA-270 Quinolinone Derivative: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
TA-270, a novel quinolinone derivative chemically identified as 4-hydroxy-1-methyl-3-octyloxy-7-sinapinoylamino-2(1H)-quinolinone, is an investigational anti-asthmatic and anti-allergic agent.[1][2] This technical guide provides an in-depth overview of the core mechanism of action of this compound, with a focus on its dual inhibitory effects on 5-lipoxygenase and peroxynitrite. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of its activity in biological systems.
Core Mechanism of Action
This compound exerts its therapeutic effects through two primary mechanisms:
-
Inhibition of 5-Lipoxygenase (5-LOX): this compound is a potent inhibitor of 5-lipoxygenase, a key enzyme in the metabolic pathway of arachidonic acid.[1][2] By blocking this enzyme, this compound effectively suppresses the production of leukotrienes, which are potent inflammatory mediators involved in the pathophysiology of asthma and allergic responses.[1] This inhibitory action has been observed in various inflammatory cells, including mast cells, human neutrophils, and eosinophils.[1]
-
Peroxynitrite Scavenging: this compound demonstrates significant anti-oxidative properties, specifically by scavenging peroxynitrite (ONOO⁻).[2] Peroxynitrite is a potent oxidant formed from the reaction of nitric oxide and superoxide anions, contributing to oxidative stress and tissue damage in inflammatory conditions.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell/System | Reference |
| Peroxynitrite Scavenging IC₅₀ | 79 nM | In vitro chemical assay | [2] |
Table 2: In Vivo Efficacy of this compound in a Guinea Pig Model of Allergic Rhinitis
| Dose (p.o.) | Inhibition of Early Phase Nasal Blockage | Inhibition of Late Phase Nasal Blockage | Reference |
| 0.3 mg/kg | 36% | 39% | [2] |
| 3 mg/kg | 42% | 62% | [2] |
| 30 mg/kg | 63% | 72% | [2] |
Signaling Pathway and Proposed Mechanism
This compound intervenes in the inflammatory cascade initiated by allergen binding to IgE on mast cells. The primary point of intervention is the arachidonic acid cascade.
Caption: Signaling pathway of this compound's inhibitory action on leukotriene synthesis.
Experimental Protocols
In Vitro Inhibition of Leukotriene Production in RBL-2H3 Cells
This protocol is a generalized representation based on typical methods for studying mast cell responses.
-
Cell Culture and Sensitization:
-
Rat basophilic leukemia (RBL-2H3) cells are cultured in Eagle's minimal essential medium (MEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cells are seeded in 24-well plates and sensitized overnight with dinitrophenol (DNP)-specific IgE.
-
-
Compound Incubation and Antigen Challenge:
-
The sensitized cells are washed with a buffer (e.g., Siraganian buffer) to remove excess IgE.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period (e.g., 15 minutes) at 37°C.
-
The allergic reaction is initiated by adding an antigen, such as DNP-conjugated human serum albumin (DNP-HSA), and incubating for a further period (e.g., 30 minutes) at 37°C.
-
-
Measurement of Leukotrienes:
-
The reaction is stopped by placing the plates on ice.
-
The supernatant is collected to measure the released leukotrienes.
-
Leukotriene levels (e.g., LTC₄ and its metabolites) are quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
The percentage inhibition of leukotriene production by this compound is calculated by comparing the levels in treated wells to the vehicle-treated control wells.
-
An IC₅₀ value can be determined from the dose-response curve.
-
Caption: Experimental workflow for measuring leukotriene inhibition in RBL-2H3 cells.
In Vivo Model of Allergic Rhinitis in Guinea Pigs
This protocol describes a general approach for evaluating the efficacy of this compound in an animal model of allergic rhinitis.
-
Sensitization:
-
Male Hartley guinea pigs are actively sensitized by intraperitoneal injection of an ovalbumin (OVA) solution mixed with aluminum hydroxide gel as an adjuvant.
-
A booster injection may be given after a period of approximately two weeks.
-
-
Drug Administration and Antigen Challenge:
-
Sensitized animals are orally administered this compound at various doses (e.g., 0.3, 3, 30 mg/kg) or the vehicle control.
-
After a set time (e.g., 1 hour post-dose), the animals are challenged by intranasal instillation of an OVA solution to induce an allergic response.
-
-
Measurement of Nasal Blockage:
-
Nasal blockage is assessed by measuring airway resistance or a similar parameter at different time points after the antigen challenge to capture both the early-phase (e.g., 0-60 minutes) and late-phase (e.g., several hours later) responses.
-
-
Data Analysis:
-
The inhibitory effect of this compound on nasal blockage is calculated as the percentage reduction in airway resistance compared to the vehicle-treated group.
-
Conclusion
This compound is a promising quinolinone derivative with a dual mechanism of action that targets key pathways in the pathophysiology of allergic and asthmatic inflammation. Its ability to potently inhibit 5-lipoxygenase and scavenge peroxynitrite suggests its potential as a multifaceted therapeutic agent. Further research and clinical evaluation are warranted to fully elucidate its therapeutic utility in human subjects.
References
In Vitro Antioxidant Properties of TA-270: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TA-270, chemically identified as 4-hydroxy-1-methyl-3-octyloxy-7-sinapinoylamino-2(1H)-quinolinone, is a novel quinolinone derivative initially developed as a potent antioxidant. This technical guide provides a comprehensive overview of the known in vitro antioxidant properties of this compound, with a focus on its potent peroxynitrite scavenging activity. While specific quantitative data for this compound in a broad range of standard antioxidant assays are limited in publicly available literature, this document consolidates the existing information and presents detailed, generalized experimental protocols for key antioxidant assays to facilitate further research. The guide also visualizes the core antioxidant mechanism and experimental workflows using Graphviz diagrams.
Introduction
Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are highly reactive molecules generated during normal cellular metabolism. An imbalance between the production of these species and the body's ability to counteract their harmful effects leads to oxidative stress, a condition implicated in the pathophysiology of numerous diseases, including inflammatory conditions, cardiovascular diseases, and neurodegenerative disorders. Antioxidants are compounds that can neutralize these reactive species, thereby mitigating oxidative damage.
This compound is a synthetic quinolinone derivative designed with the primary purpose of acting as a reactive oxygen species scavenger. Its chemical structure, featuring a quinolinone core with hydroxyl and sinapinoylamino substitutions, suggests a potential for significant antioxidant activity. This guide delves into the documented in vitro antioxidant properties of this compound and provides a framework for its further evaluation.
Quantitative Antioxidant Data for this compound
Currently, the most specific quantitative in vitro antioxidant data available for this compound is its potent peroxynitrite scavenging activity.
| Antioxidant Assay | Test Substance | Result (IC50) | Reference |
| Peroxynitrite Scavenging | This compound | 79 nM | [1] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the specific free radical.
Mechanism of Antioxidant Action
The primary antioxidant mechanism of this compound identified to date is the direct scavenging of reactive nitrogen species, specifically peroxynitrite (ONOO⁻).[1] Peroxynitrite is a potent and cytotoxic oxidant formed from the reaction of nitric oxide (•NO) and superoxide radicals (O₂•⁻). By effectively scavenging peroxynitrite, this compound can prevent nitrative and oxidative damage to crucial biomolecules such as proteins, lipids, and DNA.
Another reported mechanism of action for this compound is the inhibition of 5-lipoxygenase (5-LOX).[4] While primarily an anti-inflammatory action, the inhibition of 5-LOX can also indirectly reduce oxidative stress by decreasing the production of leukotrienes, which are involved in inflammatory processes that generate ROS.
Signaling Pathway of Peroxynitrite Formation and Scavenging
Caption: this compound directly scavenges peroxynitrite, a harmful reactive nitrogen species.
Experimental Protocols for In Vitro Antioxidant Assays
While specific protocols for this compound are not detailed in the literature for all assays, the following are generalized, yet detailed, methodologies for key in vitro antioxidant experiments that can be adapted for the evaluation of this compound.
Peroxynitrite Scavenging Assay
This assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe by peroxynitrite. Dihydrorhodamine 123 (DHR 123) is a commonly used probe.[5][6][7][8]
Principle: Non-fluorescent DHR 123 is oxidized by peroxynitrite to the highly fluorescent rhodamine 123. An antioxidant will compete with DHR 123 for peroxynitrite, thus inhibiting the fluorescence increase.
Materials:
-
This compound
-
Dihydrorhodamine 123 (DHR 123)
-
Peroxynitrite (ONOO⁻)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of this compound at various concentrations by diluting the stock solution with PBS.
-
Prepare a working solution of DHR 123 in PBS.
-
In a 96-well black microplate, add the this compound working solutions.
-
Add the DHR 123 working solution to each well.
-
Initiate the reaction by adding the peroxynitrite solution to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~500 nm and an emission wavelength of ~536 nm.
-
Record the fluorescence at regular intervals for a specified period.
-
Calculate the percentage of inhibition of DHR 123 oxidation by this compound compared to a control without the antioxidant.
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.
Experimental Workflow for Peroxynitrite Scavenging Assay
Caption: Workflow for the in vitro peroxynitrite scavenging assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at ~517 nm.[9]
Materials:
-
This compound
-
DPPH
-
Methanol or ethanol
-
96-well microplate
-
UV-Vis microplate reader or spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare working solutions of this compound at various concentrations in methanol.
-
In a 96-well plate, add the this compound working solutions.
-
Add the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at ~517 nm.
-
Calculate the percentage of DPPH radical scavenging activity.
-
Determine the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: ABTS is oxidized to its radical cation (ABTS•⁺) by potassium persulfate. ABTS•⁺ has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•⁺ is reduced back to the colorless ABTS, and the decrease in absorbance is measured at ~734 nm.[4]
Materials:
-
This compound
-
ABTS
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
96-well microplate
-
UV-Vis microplate reader or spectrophotometer
Procedure:
-
Prepare the ABTS•⁺ stock solution by mixing ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.
-
Dilute the ABTS•⁺ stock solution with PBS or ethanol to an absorbance of ~0.70 at 734 nm.
-
Prepare working solutions of this compound at various concentrations.
-
In a 96-well plate, add the this compound working solutions.
-
Add the diluted ABTS•⁺ solution to each well.
-
Incubate at room temperature for a defined time (e.g., 6 minutes).
-
Measure the absorbance at ~734 nm.
-
Calculate the percentage of ABTS•⁺ scavenging activity.
-
Results can be expressed as IC50 or in terms of Trolox Equivalents (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at ~593 nm.[9]
Materials:
-
This compound
-
FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer, pH 3.6)
-
96-well microplate
-
UV-Vis microplate reader or spectrophotometer
Procedure:
-
Prepare the FRAP reagent fresh.
-
Prepare working solutions of this compound at various concentrations.
-
In a 96-well plate, add the this compound working solutions.
-
Add the FRAP reagent to each well.
-
Incubate at 37°C for a defined time (e.g., 30 minutes).
-
Measure the absorbance at ~593 nm.
-
A standard curve is prepared using a known concentration of FeSO₄.
-
The antioxidant capacity is expressed as ferric reducing power in mmol of Fe²⁺ equivalents per gram of sample.
Conclusion
This compound demonstrates significant promise as a potent antioxidant, with a confirmed high efficacy in scavenging the damaging reactive nitrogen species, peroxynitrite. While comprehensive data across a full spectrum of in vitro antioxidant assays are not yet available, the foundational evidence of its peroxynitrite scavenging and 5-lipoxygenase inhibitory activities warrants further investigation. The experimental protocols provided in this guide offer a standardized framework for researchers to conduct further studies to fully elucidate the antioxidant profile of this compound. Such research will be invaluable for understanding its therapeutic potential in oxidative stress-related pathologies.
References
- 1. bioquochem.com [bioquochem.com]
- 2. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antiproliferative, and Antioxidant Evaluation of 2-Pentylquinazolin-4(3H)-one(thione) Derivatives with DFT Study [mdpi.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. An In vitro Assay to Quantify Nitrosative Component of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cosmobiousa.com [cosmobiousa.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. Peroxynitrite-mediated oxidation of dihydrorhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. e3s-conferences.org [e3s-conferences.org]
TA-270: A Potent Peroxynitrite Scavenger for Therapeutic Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
TA-270, a novel quinolinone derivative identified as 4-hydroxy-1-methyl-3-octyloxy-7-sinapinoylamino-2(1H)-quinolinone, has emerged as a highly potent scavenger of peroxynitrite (ONOO⁻).[1][2] Peroxynitrite, a powerful and short-lived oxidant formed from the reaction of nitric oxide (•NO) and superoxide (O₂•⁻), is implicated in the pathophysiology of numerous inflammatory diseases, neurodegenerative disorders, and cardiovascular conditions.[3][4][5] This technical guide provides a comprehensive overview of the core attributes of this compound, focusing on its peroxynitrite scavenging activity. It includes a summary of quantitative data, detailed experimental protocols for relevant assays, and visualizations of key pathways and workflows to support further research and development of this promising therapeutic candidate.
Introduction to this compound and Peroxynitrite
Peroxynitrite is a highly reactive nitrogen species (RNS) that can induce significant cellular damage through the oxidation and nitration of various biomolecules, including proteins, lipids, and DNA.[5][6] Its formation is particularly relevant in pathological conditions characterized by oxidative and nitrosative stress. Consequently, the development of effective peroxynitrite scavengers represents a critical therapeutic strategy.
This compound is a synthetic quinolinone derivative designed to specifically target and neutralize peroxynitrite.[1][2] Its chemical structure, featuring a sinapinoylamino moiety, is believed to be crucial for its potent antioxidant activity. In addition to its direct scavenging effects, this compound has also been shown to inhibit the activity of 5-lipoxygenase, an enzyme involved in inflammatory pathways.[1]
Quantitative Data on this compound Activity
The efficacy of this compound as a peroxynitrite scavenger has been quantified in both in vitro and in vivo studies. The available data is summarized in the tables below for clear comparison.
Table 1: In Vitro Peroxynitrite Scavenging Activity of this compound
| Parameter | Value | Assay System | Reference |
| IC₅₀ | 79 nM | Inhibition of peroxynitrite-induced oxidative reaction | [1][2] |
Table 2: In Vivo Efficacy of this compound in a Guinea Pig Model of Allergic Rhinitis
| Treatment Group | Dose (mg/kg, p.o.) | Inhibition of Peroxynitrite-Induced Nasal Blockage | Inhibition of Early Phase Antigen-Induced Nasal Blockage | Inhibition of Late Phase Antigen-Induced Nasal Blockage | Reference |
| This compound | 0.3 | Dose-dependent | 36% | 39% | [1][2] |
| This compound | 3 | Dose-dependent | 42% | 62% | [1][2] |
| This compound | 30 | Dose-dependent | 63% | 72% | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's peroxynitrite scavenging and anti-inflammatory activities. These protocols are based on established methods in the field.
Synthesis of Authentic Peroxynitrite for In Vitro Assays
Accurate in vitro assessment of peroxynitrite scavenging requires the use of a freshly prepared and quantified peroxynitrite solution.
Materials:
-
Sodium nitrite (NaNO₂)
-
Hydrogen peroxide (H₂O₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Manganese dioxide (MnO₂)
-
Syringe pump
-
UV-Vis Spectrophotometer
Protocol:
-
Prepare solutions of 0.6 M sodium nitrite, 0.7 M hydrogen peroxide, 0.6 M hydrochloric acid, and 1.5 M sodium hydroxide.
-
Using a syringe pump with two syringes, rapidly mix the acidified hydrogen peroxide solution (prepared by mixing H₂O₂ and HCl) with the sodium nitrite solution.
-
Immediately after mixing, quench the reaction by adding the sodium hydroxide solution. This should be done within 1-2 seconds to prevent the decomposition of peroxynitrous acid.
-
To remove unreacted hydrogen peroxide, pass the resulting peroxynitrite solution through a column packed with manganese dioxide.
-
Determine the concentration of the peroxynitrite solution spectrophotometrically by measuring the absorbance at 302 nm in 0.1 M NaOH (ε₃₀₂ = 1670 M⁻¹cm⁻¹).[3][7]
-
Store the prepared peroxynitrite solution on ice and use it immediately for the scavenging assays.
Peroxynitrite Scavenging Activity Assay using Dihydrorhodamine 123 (DHR 123)
This fluorometric assay is based on the oxidation of the non-fluorescent DHR 123 to the highly fluorescent rhodamine 123 by peroxynitrite. A scavenger will inhibit this oxidation, leading to a decrease in fluorescence.
Materials:
-
Dihydrorhodamine 123 (DHR 123)
-
Authentic peroxynitrite solution
-
This compound or other test compounds
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Protocol:
-
Prepare a stock solution of DHR 123 in dimethyl sulfoxide (DMSO).
-
In a 96-well black microplate, add the phosphate buffer.
-
Add various concentrations of this compound (or the test compound) to the wells.
-
Add the DHR 123 solution to each well to a final concentration of approximately 10 µM.
-
Initiate the reaction by adding the authentic peroxynitrite solution to a final concentration that gives a robust fluorescent signal in the absence of a scavenger (e.g., 1 µM).
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader.
-
The percentage of peroxynitrite scavenging activity is calculated using the formula: % Scavenging = [(Fluorescence_control - Fluorescence_sample) / Fluorescence_control] * 100
-
The IC₅₀ value is determined by plotting the percentage of scavenging against the concentration of this compound.
Inhibition of Peroxynitrite-Mediated Tyrosine Nitration Assay
This assay measures the ability of a scavenger to prevent the nitration of tyrosine by peroxynitrite, a key marker of peroxynitrite-induced damage.
Materials:
-
L-Tyrosine
-
Authentic peroxynitrite solution
-
This compound or other test compounds
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
Protocol:
-
Prepare a solution of L-tyrosine in the phosphate buffer.
-
In a reaction vial, mix the L-tyrosine solution with various concentrations of this compound (or the test compound).
-
Add the authentic peroxynitrite solution to initiate the nitration reaction. A typical final concentration of peroxynitrite is 1 mM.
-
Allow the reaction to proceed for a defined period (e.g., 10 minutes) at room temperature.
-
Stop the reaction by adding a quenching agent or by immediate injection into the HPLC system.
-
Analyze the reaction mixture by reverse-phase HPLC to separate and quantify the amount of 3-nitrotyrosine formed. Detection is typically performed at a wavelength of ~274 nm.
-
The percentage inhibition of tyrosine nitration is calculated by comparing the peak area of 3-nitrotyrosine in the presence and absence of the scavenger.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.
5-Lipoxygenase (5-LOX) Inhibition Assay
This spectrophotometric assay determines the ability of a compound to inhibit the enzymatic activity of 5-lipoxygenase, which catalyzes the conversion of linoleic acid to a hydroperoxide.
Materials:
-
5-Lipoxygenase enzyme (from soybean or human source)
-
Linoleic acid (substrate)
-
Borate buffer (e.g., 0.2 M, pH 9.0)
-
This compound or other test compounds
-
UV-Vis Spectrophotometer
Protocol:
-
Prepare a solution of 5-lipoxygenase in ice-cold borate buffer.
-
Prepare a solution of linoleic acid in the borate buffer.
-
In a cuvette, pre-incubate the 5-lipoxygenase enzyme with various concentrations of this compound (or the test compound) for a short period (e.g., 5 minutes) at 25°C.
-
Initiate the enzymatic reaction by adding the linoleic acid solution to the cuvette.
-
Immediately monitor the increase in absorbance at 234 nm for a defined period (e.g., 3-5 minutes). This absorbance change corresponds to the formation of the conjugated diene hydroperoxide product.
-
The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
The percentage inhibition of 5-LOX activity is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathways and experimental workflows discussed in this guide.
Caption: Formation of peroxynitrite and its scavenging by this compound.
Caption: Workflow for the DHR 123 peroxynitrite scavenging assay.
Caption: Workflow for the tyrosine nitration inhibition assay.
Caption: Workflow for the 5-lipoxygenase inhibition assay.
Mechanism of Peroxynitrite Scavenging by this compound
The precise mechanism by which this compound scavenges peroxynitrite is likely attributed to the chemical properties of its sinapinoylamino moiety. Phenolic compounds, such as sinapinic acid, are known to be effective radical scavengers. The reaction is believed to proceed via a one-electron oxidation of the phenolic hydroxyl group by peroxynitrite or its derived radicals (hydroxyl radical and nitrogen dioxide).[1] This process generates a phenoxy radical from the this compound molecule, which is relatively stable and can subsequently react with another radical, effectively terminating the radical chain reaction. The electron-donating methoxy groups on the aromatic ring of the sinapinic acid component of this compound are expected to enhance its radical scavenging capacity.
Conclusion and Future Directions
This compound demonstrates exceptional potency as a peroxynitrite scavenger, with a favorable in vivo profile in a preclinical model of allergic inflammation. The data presented in this guide underscore its potential as a therapeutic agent for a range of diseases where peroxynitrite-mediated damage is a key pathological driver. Future research should focus on elucidating the detailed pharmacokinetic and pharmacodynamic properties of this compound, as well as its efficacy in other relevant disease models. Further investigation into its dual action as a 5-lipoxygenase inhibitor may also reveal synergistic therapeutic benefits. The experimental protocols and conceptual frameworks provided herein offer a solid foundation for advancing the scientific understanding and clinical development of this promising molecule.
References
- 1. New aspects in the reaction mechanism of phenol with peroxynitrite: the role of phenoxy radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitrosation by peroxynitrite: use of phenol as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. Tyrosine nitration by peroxynitrite formed from nitric oxide and superoxide generated by xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peroxynitrite scavenging of flavonoids: structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peroxynitrite - Wikipedia [en.wikipedia.org]
A Technical Guide to a Novel Quinolinone Derivative for Allergic Rhinitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, driven by a type 2 helper T cell (Th2) response to environmental allergens. This leads to the release of inflammatory mediators, including histamine and cytokines, resulting in characteristic symptoms such as sneezing, rhinorrhea, and nasal congestion. While existing therapies, primarily antihistamines and corticosteroids, are effective for many patients, there remains a significant unmet need for more targeted and efficacious treatments, particularly for those with persistent or severe symptoms.
This technical guide focuses on a promising novel quinolinone derivative, RCD405 , which has demonstrated significant potential in preclinical models of allergic airway inflammation. RCD405 exhibits a dual mechanism of action, targeting both inflammatory signaling pathways and mitochondrial function, offering a multifaceted approach to mitigating the complex pathophysiology of allergic rhinitis. This document provides a comprehensive overview of the available data on RCD405, including its mechanism of action, detailed experimental protocols for its evaluation, and a summary of its therapeutic effects.
Mechanism of Action
RCD405 exerts its anti-inflammatory effects through two primary mechanisms: inhibition of the NF-κB signaling pathway and modulation of mitochondrial oxidative phosphorylation.
Inhibition of NF-κB Signaling
The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. In allergic rhinitis, allergen exposure leads to the activation of the canonical NF-κB pathway in epithelial and immune cells. RCD405 has been shown to inhibit this pathway, likely by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This leads to a reduction in the nuclear translocation of the active p65 subunit of NF-κB and a subsequent decrease in the transcription of inflammatory genes.
Modulation of Mitochondrial Oxidative Phosphorylation
Recent evidence suggests a link between mitochondrial function and inflammatory responses. RCD405 has been observed to inhibit mitochondrial oxidative phosphorylation, potentially by targeting one of the complexes of the electron transport chain. This inhibition leads to a decrease in cellular ATP production and an increase in the generation of reactive oxygen species (ROS). While excessive ROS can be detrimental, at controlled levels, they can modulate signaling pathways, including those involved in inflammation. The precise mechanism by which mitochondrial modulation by RCD405 contributes to its anti-allergic effects is still under investigation but may involve altering the metabolic state of immune cells to favor a less inflammatory phenotype.
Preclinical Efficacy Data
The therapeutic potential of RCD405 has been evaluated in murine models of ovalbumin (OVA)-induced allergic asthma and lipopolysaccharide (LPS)-induced airway inflammation, both of which share key inflammatory features with allergic rhinitis.
Quantitative Data Summary
| Parameter | Model | Treatment Group | Result | Reference |
| OVA-specific IgE | OVA-induced Allergic Asthma | RCD405 (intratracheal) | Significantly reduced | [1] |
| Airway Hyperresponsiveness (AHR) | OVA-induced Allergic Asthma | RCD405 (intratracheal) | Significantly reduced | [1] |
| IL-4, IL-5, IL-13 mRNA Expression | OVA-induced Allergic Asthma | RCD405 (intratracheal) | Significantly decreased (more pronounced than budesonide) | [1] |
| Pro-inflammatory Cytokines & Chemokines | OVA-induced Allergic Asthma | RCD405 (intratracheal) | Significantly decreased | [1] |
| Immune Cell Recruitment (Lungs) | OVA-induced Allergic Asthma | RCD405 (intratracheal) | Significantly decreased | [1] |
| NF-κB Activation | In vitro (LPS-stimulated) | RCD405 | Reduced | [1] |
| Pro-inflammatory Cytokines & Chemokines | LPS-induced Airway Inflammation | RCD405 (intratracheal) | Significantly decreased | [1] |
| Immune Cell Recruitment (Lungs) | LPS-induced Airway Inflammation | RCD405 (intratracheal) | Significantly decreased | [1] |
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Airway Inflammation Model
This model is a standard method for inducing a Th2-dominant inflammatory response characteristic of allergic diseases.
Methodology:
-
Animals: BALB/c mice are typically used due to their propensity to develop strong Th2 responses.
-
Sensitization: On days 0 and 7, mice are sensitized via intraperitoneal (i.p.) injection of ovalbumin (e.g., 20 µg) emulsified in aluminum hydroxide (alum) as an adjuvant.
-
Challenge: On days 14, 15, and 16, mice are challenged intranasally with OVA (e.g., 50 µg in saline) to induce an allergic response in the airways.
-
Treatment: RCD405 is administered intratracheally one hour prior to each intranasal challenge.
-
Outcome Measures (24 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): Assessed by measuring the change in lung resistance in response to increasing concentrations of inhaled methacholine.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: The lungs are lavaged with saline, and the collected fluid is analyzed for total and differential immune cell counts (e.g., eosinophils, neutrophils, lymphocytes) and for cytokine and chemokine levels using multiplex immunoassays.
-
Lung Histology: Lung tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammatory cell infiltration and goblet cell hyperplasia.
-
Gene Expression Analysis: RNA is extracted from lung tissue, and quantitative real-time PCR (qPCR) is performed to measure the mRNA expression levels of key cytokines (e.g., IL-4, IL-5, IL-13) and other inflammatory mediators.
-
Serum Analysis: Blood is collected to measure the levels of OVA-specific IgE.
-
NF-κB Activation Assay (In Vitro)
This assay determines the effect of a compound on the activation of the NF-κB pathway in a cell-based system.
Methodology:
-
Cell Line: A human monocytic cell line (e.g., THP-1) or a bronchial epithelial cell line (e.g., BEAS-2B) is commonly used.
-
Stimulation: Cells are pre-treated with various concentrations of RCD405 for a specified time (e.g., 1 hour).
-
NF-κB Activation: NF-κB activation is induced by stimulating the cells with lipopolysaccharide (LPS).
-
Analysis:
-
Western Blot: Nuclear and cytoplasmic extracts are prepared. The levels of the p65 subunit of NF-κB in each fraction are determined by Western blotting to assess nuclear translocation. Phosphorylation of IκBα can also be measured in cytoplasmic extracts.
-
Reporter Gene Assay: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. NF-κB activation is quantified by measuring luciferase activity.
-
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This assay measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial function.
Methodology:
-
Cell Culture: Relevant cells (e.g., primary airway epithelial cells or immune cells) are seeded in a Seahorse XF microplate.
-
Treatment: Cells are treated with RCD405 at various concentrations.
-
Mito Stress Test: A series of mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) are sequentially injected to measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Data Analysis: The OCR is measured in real-time, and the data is analyzed to determine the effect of RCD405 on mitochondrial respiration.
Conclusion
The novel quinolinone derivative RCD405 presents a compelling profile for the treatment of allergic rhinitis. Its dual mechanism of action, targeting both the central inflammatory NF-κB pathway and mitochondrial function, suggests the potential for broad anti-inflammatory effects. The preclinical data from relevant animal models demonstrate its ability to reduce key markers of allergic inflammation, including Th2 cytokines, IgE levels, and airway hyperresponsiveness. Further investigation is warranted to fully elucidate its molecular targets within the mitochondrial respiratory chain and to translate these promising preclinical findings into clinical development for patients with allergic rhinitis.
References
The Impact of TA-270 on Mast Cell Function: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cells are pivotal effector cells in the inflammatory cascade, particularly in allergic reactions.[1][2] Upon activation, often through IgE-receptor cross-linking, they undergo degranulation, releasing a host of pre-formed mediators such as histamine and proteases.[1][3][4] This event is central to the immediate hypersensitivity response. Concurrently, activation triggers the de novo synthesis of lipid mediators, including leukotrienes and prostaglandins, which contribute significantly to the inflammatory milieu.[5] TA-270, a novel quinolinone derivative, has been investigated for its anti-allergic and anti-asthmatic properties.[6] This technical guide provides an in-depth analysis of the effects of this compound on mast cell functions, with a particular focus on its nuanced role in degranulation and mediator synthesis.
Effect of this compound on Mast Cell Degranulation
Contrary to what might be expected from an anti-allergic compound, studies indicate that this compound does not exert a significant inhibitory effect on IgE-mediated mast cell degranulation. The primary evidence for this comes from studies using the rat basophilic leukemia cell line RBL-2H3, a widely accepted model for studying mast cell degranulation. In these experiments, the release of β-hexosaminidase, a reliable marker for degranulation, was measured. The results demonstrated that this compound had a negligible impact on the release of this enzyme following antigen stimulation.[6]
Quantitative Data: Effect of this compound on Antigen-Induced Degranulation in RBL-2H3 Cells
| Compound | Concentration (µM) | Inhibition of Hexosaminidase Release (%) |
| This compound | 1 | Not significant |
| This compound | 10 | Not significant |
Data summarized from Yanase et al., J Pharmacol Exp Ther, 2003.[6]
Primary Mechanism of Action: Inhibition of 5-Lipoxygenase
The principal anti-inflammatory action of this compound in mast cells is not the prevention of degranulation, but the potent and specific inhibition of the 5-lipoxygenase (5-LO) pathway.[6] This enzyme is critical for the synthesis of leukotrienes, which are powerful chemoattractants and bronchoconstrictors. By targeting 5-LO, this compound effectively curtails the production of these pro-inflammatory lipid mediators without affecting the release of granule-associated mediators like histamine.[6] This targeted action also extends to other immune cells, such as neutrophils and eosinophils.[6]
Quantitative Data: Inhibition of Leukotriene Production by this compound
| Cell Type | Stimulus | This compound IC₅₀ (µM) for Leukotriene Inhibition |
| RBL-2H3 cells | Antigen | ~0.1 |
| Human Neutrophils | A23187 | ~0.3 |
| Human Eosinophils | A23187 | ~1 |
Data summarized from Yanase et al., J Pharmacol Exp Ther, 2003.[6]
Experimental Protocols
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
-
Cell Culture and Sensitization: RBL-2H3 cells are cultured in Eagle's minimal essential medium supplemented with 10% fetal bovine serum. For sensitization, cells are incubated overnight with dinitrophenol (DNP)-specific IgE.
-
Compound Incubation: The sensitized cells are washed and then pre-incubated with varying concentrations of this compound or vehicle for a specified period (e.g., 10 minutes) at 37°C.
-
Antigen Stimulation: Degranulation is initiated by adding the antigen, DNP-human serum albumin, and incubating for a defined time (e.g., 30 minutes) at 37°C.
-
Quantification of β-Hexosaminidase Release: The reaction is stopped by centrifugation at 4°C. The supernatant is collected, and an aliquot is incubated with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide in a citrate buffer. The reaction is terminated with a stop solution (e.g., Na₂CO₃/NaHCO₃ buffer). The absorbance is measured at 405 nm.
-
Data Analysis: The percentage of β-hexosaminidase release is calculated relative to the total cellular content of the enzyme, which is determined by lysing the cells with a detergent like Triton X-100.
Measurement of Leukotriene Production
-
Cell Culture and Sensitization: Similar to the degranulation assay, RBL-2H3 cells are sensitized with DNP-specific IgE overnight.
-
Compound Incubation and Stimulation: Sensitized cells are pre-incubated with this compound or vehicle before being stimulated with the DNP-human serum albumin antigen.
-
Extraction of Leukotrienes: After stimulation, the supernatant is collected, and leukotrienes are extracted using a solid-phase extraction method (e.g., using a C18 cartridge).
-
Quantification by Enzyme Immunoassay (EIA): The extracted samples are analyzed for the levels of specific leukotrienes (e.g., LTC₄, LTD₄, LTE₄) using commercially available EIA kits.
-
Data Analysis: The concentration of leukotrienes is determined by comparison with a standard curve, and the inhibitory effect of this compound is calculated relative to the vehicle-treated control.
Visualizations
Caption: IgE-mediated signaling and the specific inhibitory action of this compound.
Caption: Workflow for evaluating this compound's effect on mast cell functions.
Conclusion
This compound represents a class of anti-allergic compounds that operate through a specific, targeted mechanism on mast cells. While it does not inhibit the immediate release of pre-formed mediators via degranulation, its potent suppression of the 5-lipoxygenase pathway effectively blocks the synthesis of leukotrienes. This makes this compound a valuable tool for dissecting the distinct roles of different mast cell-derived mediators in the pathophysiology of allergic diseases and highlights the therapeutic potential of selectively targeting the leukotriene synthesis pathway.
References
- 1. Mast cell stabilization: novel medication for obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human mast cell degranulation and preformed TNF secretion require mitochondrial translocation to exocytosis sites: Relevance to atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mast Cell Activation Syndrome (MCAS) [aaaai.org]
- 5. The tyrosine kinase network regulating mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [4-hydroxy-1-methyl-3-octyloxy-7-sinapinoylamino-2(1H)-quinolinone], an anti-asthmatic agent, inhibits leukotriene production induced by IgE receptor stimulation in RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Research on the Anti-inflammatory Effects of TA-270: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research on the anti-inflammatory properties of TA-270, a novel quinolinone derivative identified as 4-hydroxy-1-methyl-3-octyloxy-7-sinapinoylamino-2(1H)-quinolinone. The accumulated preclinical and early clinical data suggest that this compound exerts its anti-inflammatory effects primarily through the inhibition of 5-lipoxygenase (5-LOX) and by acting as a potent scavenger of peroxynitrite. This document summarizes the key quantitative findings, details the experimental methodologies employed in foundational studies, and visualizes the proposed mechanisms of action and experimental workflows.
Quantitative Data Summary
The following tables present a consolidated view of the quantitative data from early studies on this compound, facilitating a clear comparison of its efficacy across different experimental models.
Table 1: In Vitro Efficacy of this compound
| Assay | Model System | Outcome Measure | Result |
| Peroxynitrite Scavenging | Chemical Assay | IC50 | 79 nM[1][2] |
| 5-Lipoxygenase Inhibition | RBL-2H3 Mast Cells | Leukotriene Production | Almost completely suppressed |
Table 2: In Vivo Efficacy of this compound in Allergic Rhinitis Model (Guinea Pig)
| Treatment Group (Oral Administration) | Early Phase Nasal Blockage Inhibition | Late Phase Nasal Blockage Inhibition |
| 0.3 mg/kg this compound | 36%[1][2] | 39%[1][2] |
| 3 mg/kg this compound | 42%[1][2] | 62%[1][2] |
| 30 mg/kg this compound | 63%[1][2] | 72%[1][2] |
| 30 mg/kg this compound (18h pre-challenge) | - | 61%[1][2] |
Table 3: In Vivo Efficacy of this compound in Asthma Model (Ovalbumin-Sensitized Guinea Pigs)
| Treatment Group (Oral Administration) | Inhibition of Immediate Airway Resistance | Inhibition of Late Airway Resistance | Effect on Pulmonary Eosinophil Accumulation |
| 10 mg/kg this compound | Significant inhibition[3] | Significant inhibition[3] | Dose-dependent reduction[3] |
Table 4: Early Clinical Research of this compound in COPD
| Study Design | Population | Biomarkers Measured | Outcome |
| Open-label, 28-day multiple dose pilot study | Patients with Chronic Obstructive Pulmonary Disease (COPD) | 8-isoprostane and hydrogen peroxide (H2O2) in exhaled breath condensate | Assessment of effects on oxidative stress biomarkers[4] |
Experimental Protocols
This section details the methodologies for key experiments cited in the early research of this compound.
Peroxynitrite Scavenging Activity Assay
This in vitro assay quantifies the ability of this compound to neutralize peroxynitrite, a potent oxidant and inflammatory mediator.
-
Principle: The assay is based on the ability of a test compound to inhibit the peroxynitrite-mediated oxidation of a fluorescent or colorimetric probe.
-
Protocol:
-
A stock solution of authentic peroxynitrite is synthesized and its concentration determined spectrophotometrically.
-
A fluorescent probe, such as dihydrorhodamine 123, or a colorimetric probe, such as pyrogallol red, is used as the detecting molecule.
-
In a multi-well plate, various concentrations of this compound are pre-incubated with the probe in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
The reaction is initiated by the addition of a known concentration of peroxynitrite to each well.
-
The change in fluorescence or absorbance is measured over time using a microplate reader.
-
The percentage of inhibition of the probe's oxidation by this compound is calculated relative to a control without the inhibitor.
-
The IC50 value, the concentration of this compound required to inhibit 50% of the peroxynitrite-mediated oxidation, is determined from the dose-response curve.
-
RBL-2H3 Mast Cell Degranulation and Leukotriene Production Assay
This cell-based assay assesses the effect of this compound on mast cell activation and the subsequent release of inflammatory mediators.
-
Cell Culture and Sensitization:
-
Rat basophilic leukemia (RBL-2H3) cells are cultured in appropriate media (e.g., MEM) supplemented with fetal bovine serum.
-
For sensitization, cells are incubated overnight with dinitrophenol (DNP)-specific IgE.
-
-
Degranulation Assay (β-Hexosaminidase Release):
-
Sensitized RBL-2H3 cells are washed to remove unbound IgE and then pre-incubated with various concentrations of this compound for a specified time (e.g., 30 minutes).
-
Degranulation is induced by challenging the cells with the antigen, DNP-human serum albumin (HSA).
-
The cell supernatant is collected, and the activity of the released granule marker, β-hexosaminidase, is measured. This is done by incubating the supernatant with a substrate such as p-nitrophenyl-N-acetyl-β-D-glucosaminide, and measuring the absorbance of the resulting product at 405 nm[4][5].
-
The percentage of degranulation is calculated relative to a positive control (e.g., cells lysed with Triton X-100) and a negative control (unstimulated cells).
-
-
Leukotriene Production Measurement:
-
Following antigen challenge as described above, the cell supernatant is collected.
-
Leukotriene levels (e.g., LTC4, LTB4) in the supernatant are quantified using specific enzyme-linked immunosorbent assays (ELISAs) or by high-performance liquid chromatography (HPLC).
-
Measurement of Leukotriene Production in Human Neutrophils and Eosinophils
This protocol details the isolation of human primary inflammatory cells and the assessment of this compound's effect on their leukotriene synthesis.
-
Isolation of Neutrophils and Eosinophils:
-
Human peripheral blood is collected from healthy donors.
-
Granulocytes are isolated using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Neutrophils and eosinophils are further purified from the granulocyte fraction using methods such as negative selection with magnetic beads or further density gradients.
-
-
Leukotriene Synthesis Assay:
-
Isolated neutrophils or eosinophils are resuspended in a suitable buffer.
-
The cells are pre-incubated with various concentrations of this compound.
-
Leukotriene synthesis is stimulated with a calcium ionophore such as A23187 or N-formyl-methionyl-leucyl-phenylalanine (fMLP)[6].
-
The reaction is stopped, and the cell suspension is centrifuged to separate the cells from the supernatant.
-
Leukotrienes in the supernatant are extracted and quantified by ELISA or HPLC.
-
Ovalbumin-Sensitized Guinea Pig Model of Allergic Asthma
This in vivo model is used to evaluate the efficacy of this compound in a relevant animal model of allergic airway inflammation.
-
Sensitization:
-
Guinea pigs are actively sensitized by intraperitoneal injections of ovalbumin (OVA) mixed with an adjuvant such as aluminum hydroxide[7].
-
A booster injection may be given to enhance the sensitization.
-
-
Antigen Challenge and Measurement of Airway Resistance:
-
Sensitized animals are challenged with an aerosolized solution of OVA.
-
Airway resistance is measured at baseline and at various time points after the challenge to assess the immediate and late asthmatic responses. This can be done using a whole-body plethysmograph.
-
-
Drug Administration:
-
This compound is administered orally at different doses (e.g., 10 mg/kg) at specific times before and/or after the antigen challenge[3].
-
-
Assessment of Airway Inflammation:
-
At the end of the experiment, bronchoalveolar lavage (BAL) is performed to collect airway inflammatory cells.
-
The total and differential cell counts in the BAL fluid are determined, with a focus on eosinophils.
-
Analysis of Oxidative Stress Biomarkers in Exhaled Breath Condensate (COPD Clinical Trial)
This protocol outlines the non-invasive assessment of lung oxidative stress in human subjects.
-
Sample Collection:
-
Exhaled breath condensate (EBC) is collected from COPD patients using a specialized cooling device. Patients breathe normally into the device for a set period (e.g., 10-15 minutes).
-
-
Biomarker Analysis:
-
8-Isoprostane: The concentration of 8-isoprostane, a marker of lipid peroxidation, in the EBC is measured using a specific and sensitive method such as an enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS)[1][3].
-
Hydrogen Peroxide (H2O2): The level of H2O2, a reactive oxygen species, in the EBC is determined using a colorimetric or fluorometric assay[3].
-
-
Study Design:
-
Baseline EBC samples are collected before the initiation of treatment.
-
Patients receive multiple doses of this compound over a period of 28 days.
-
EBC samples are collected again at the end of the treatment period to assess changes in the levels of oxidative stress biomarkers[4].
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound and the workflows of key experiments.
Caption: Proposed dual mechanism of action of this compound.
Caption: Experimental workflow for RBL-2H3 mast cell assays.
Caption: Workflow for the in vivo guinea pig model of asthma.
References
- 1. mdpi.com [mdpi.com]
- 2. Peroxynitrite scavenging by different antioxidants. Part I: convenient assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. 2.8. β-Hexosaminidase Secretion Assay [bio-protocol.org]
- 5. 2.5. Degranulation Assay [bio-protocol.org]
- 6. Synthesis and release of leukotriene C4 by human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroxysafflor Yellow A Alleviates Ovalbumin-Induced Asthma in a Guinea Pig Model by Attenuateing the Expression of Inflammatory Cytokines and Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of TA-270
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthesis of TA-270: A Representative Multi-Step Protocol
The proposed synthetic route to this compound is a multi-step process commencing with the construction of the core quinolinone structure, followed by functionalization to introduce the octyloxy and sinapinoylamino moieties.
Step 1: Synthesis of 4-hydroxy-1-methyl-7-nitro-2(1H)-quinolinone
The synthesis begins with the cyclization of an appropriate N-methyl-nitroanthranilic acid derivative to form the foundational quinolinone ring system.
Experimental Protocol:
-
To a solution of N-methyl-2-amino-5-nitrobenzoic acid (1.0 eq) in a suitable solvent such as Dowtherm A, add ethyl acetoacetate (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 250-260 °C) for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature, which should result in the precipitation of the product.
-
Filter the precipitate, wash with a cold, non-polar solvent like hexane to remove residual high-boiling solvent, and dry under vacuum to yield the 4-hydroxy-1-methyl-7-nitro-2(1H)-quinolinone.
Step 2: Alkylation to form 4-hydroxy-1-methyl-3-octyloxy-7-nitro-2(1H)-quinolinone
The next step involves the introduction of the octyloxy side chain at the 3-position of the quinolinone ring.
Experimental Protocol:
-
Suspend the 4-hydroxy-1-methyl-7-nitro-2(1H)-quinolinone (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a base, for instance, potassium carbonate (K2CO3) (2.0 eq), to the suspension and stir for 30 minutes at room temperature.
-
Introduce 1-bromooctane (1.5 eq) to the reaction mixture.
-
Heat the mixture to 80-90 °C and maintain for 4-6 hours, with TLC monitoring to track the reaction's progress.
-
After cooling, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 3: Reduction of the Nitro Group
The nitro group at the 7-position is reduced to an amine to prepare for the subsequent amide coupling reaction.
Experimental Protocol:
-
Dissolve the crude 4-hydroxy-1-methyl-3-octyloxy-7-nitro-2(1H)-quinolinone (1.0 eq) in a solvent mixture, for example, ethanol and water.
-
Add a reducing agent such as sodium dithionite (Na2S2O4) (5.0 eq).
-
Reflux the mixture for 1-2 hours until the starting material is consumed, as indicated by TLC.
-
Cool the reaction, remove the ethanol under reduced pressure, and extract the aqueous residue with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent to yield 7-amino-4-hydroxy-1-methyl-3-octyloxy-2(1H)-quinolinone.
Step 4: Amide Coupling with Sinapinic Acid
The final step is the formation of an amide bond between the 7-amino group of the quinolinone intermediate and sinapinic acid.
Experimental Protocol:
-
In a flask, dissolve sinapinic acid (1.2 eq) in an appropriate solvent like DMF.
-
Add a coupling agent, for example, hexafluorophosphate (HBTU) (1.2 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq). Stir for 20 minutes to activate the carboxylic acid.
-
Add a solution of 7-amino-4-hydroxy-1-methyl-3-octyloxy-2(1H)-quinolinone (1.0 eq) in DMF to the activated sinapinic acid mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Upon completion, dilute the reaction mixture with water to precipitate the crude this compound.
-
Filter the solid, wash with water, and dry under vacuum.
Data Presentation: Summary of Synthetic Steps
| Step | Reactants | Reagents/Solvents | Conditions | Product | Hypothetical Yield (%) |
| 1 | N-methyl-2-amino-5-nitrobenzoic acid, Ethyl acetoacetate | Dowtherm A | Reflux (250-260 °C), 2-3 h | 4-hydroxy-1-methyl-7-nitro-2(1H)-quinolinone | 75 |
| 2 | 4-hydroxy-1-methyl-7-nitro-2(1H)-quinolinone, 1-bromooctane | K2CO3, DMF | 80-90 °C, 4-6 h | 4-hydroxy-1-methyl-3-octyloxy-7-nitro-2(1H)-quinolinone | 80 |
| 3 | 4-hydroxy-1-methyl-3-octyloxy-7-nitro-2(1H)-quinolinone | Na2S2O4, Ethanol/Water | Reflux, 1-2 h | 7-amino-4-hydroxy-1-methyl-3-octyloxy-2(1H)-quinolinone | 90 |
| 4 | 7-amino-4-hydroxy-1-methyl-3-octyloxy-2(1H)-quinolinone, Sinapinic acid | HBTU, DIPEA, DMF | Room Temperature, 12-18 h | This compound | 65 |
Purification of this compound
The crude this compound obtained from the final synthetic step requires purification to remove unreacted starting materials, reagents, and by-products. A two-step purification process involving column chromatography followed by recrystallization is proposed.
Purification Protocol
1. Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is recommended. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute the more polar this compound.
-
Procedure:
-
Prepare a slurry of silica gel in the initial low-polarity eluent and pack it into a glass column.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Load the dried, product-adsorbed silica gel onto the top of the column.
-
Begin elution with the mobile phase, collecting fractions and monitoring them by TLC.
-
Combine the fractions containing the pure this compound and evaporate the solvent.
-
2. Recrystallization:
-
Solvent System: A polar protic solvent such as ethanol is a good starting point for the recrystallization of quinolinone derivatives.[1]
-
Procedure:
-
Dissolve the this compound obtained from column chromatography in a minimum amount of hot ethanol.
-
If any insoluble impurities remain, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under high vacuum.
-
Data Presentation: Purification Summary
| Purification Step | Parameters | Hypothetical Recovery (%) | Hypothetical Purity (by HPLC) (%) |
| Column Chromatography | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate Gradient | 85 | >95 |
| Recrystallization | Solvent: Hot Ethanol | 90 | >99 |
Visualizations
Caption: Synthetic workflow for the proposed synthesis of this compound.
Caption: Purification workflow for obtaining high-purity this compound.
References
Application Notes and Protocols for TA-270 in an In Vivo Guinea Pig Allergic Rhinitis Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for utilizing the in vivo guinea pig allergic rhinitis model to evaluate the efficacy of TA-270, a novel quinolinone derivative. This compound has demonstrated potent anti-allergic properties, primarily through its robust peroxynitrite scavenging activity.[1] This document outlines the procedures for inducing allergic rhinitis in guinea pigs, the administration of this compound, and the subsequent assessment of its effects on nasal blockage. The provided data and visualizations will aid researchers in designing and executing studies to further investigate the therapeutic potential of this compound and similar compounds.
Introduction
Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, characterized by symptoms such as sneezing, nasal congestion, and rhinorrhea. The guinea pig model of allergic rhinitis is a well-established preclinical tool that mimics key aspects of the human disease, including early and late-phase nasal responses to allergen exposure.[2] this compound, chemically identified as 4-hydroxy-1-methyl-3-octyloxy-7-sinapinoylamino-2(1H)-quinolinone, is a novel compound with significant anti-oxidative properties, specifically targeting peroxynitrite, a potent oxidant implicated in the pathophysiology of allergic inflammation.[1] This document details the experimental application of this compound in this model.
Data Presentation
In Vitro Peroxynitrite Scavenging Activity of this compound
| Compound | IC₅₀ (nM) |
| This compound | 79 |
Table 1: Inhibitory concentration (IC₅₀) of this compound on the oxidative reaction induced by peroxynitrite.[1]
In Vivo Efficacy of this compound on Antigen-Induced Nasal Blockage in Guinea Pigs
| Dose (mg/kg, p.o.) | Early Phase Inhibition (%) | Late Phase Inhibition (%) |
| 0.3 | 36 | 39 |
| 3 | 42 | 62 |
| 30 | 63 | 72 |
Table 2: Dose-dependent inhibitory effects of orally administered this compound on early and late phase nasal blockage in a guinea pig model of allergic rhinitis.[1]
A significant finding is the sustained effect of this compound, where a 30 mg/kg oral dose administered 18 hours before the antigen challenge still resulted in a 61% inhibition of the late phase nasal blockage.[1]
Experimental Protocols
I. Guinea Pig Model of Allergic Rhinitis
This protocol is a generalized procedure for inducing allergic rhinitis in guinea pigs, which is a prerequisite for testing the efficacy of this compound.
Materials:
-
Male Hartley guinea pigs
-
Ovalbumin (OVA)
-
Aluminum hydroxide (adjuvant)
-
Sterile saline solution
Procedure:
-
Sensitization:
-
Prepare a sensitizing solution of 0.3 mg ovalbumin and 30 mg aluminum hydroxide suspended in 1 mL of sterile saline.
-
Administer 1 mL of the suspension via intraperitoneal injection to each guinea pig.
-
Repeat the sensitization every other day for a total of seven injections over 14 days.
-
House the animals under standard laboratory conditions for a week to allow for the development of an allergic phenotype.
-
-
Antigen Challenge:
-
On day 21, after the initial sensitization, prepare a 5% ovalbumin solution in sterile saline for the intranasal challenge.
-
Lightly anesthetize the guinea pigs.
-
Instill 20 µL of the 5% OVA solution into each nostril.
-
Observe the animals for signs of allergic rhinitis, such as sneezing, nose rubbing, and nasal discharge.
-
II. Evaluation of this compound Efficacy
This protocol details the administration of this compound and the assessment of its impact on nasal blockage.
Materials:
-
Sensitized guinea pigs
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose solution)
-
Equipment for measuring nasal blockage (e.g., a ventilator and flowmeter system)
Procedure:
-
This compound Administration:
-
Prepare suspensions of this compound in the vehicle at the desired concentrations (e.g., 0.3, 3, and 30 mg/kg).
-
Administer the this compound suspension or vehicle (control group) orally to the sensitized guinea pigs 1 hour before the antigen challenge.
-
For studying the duration of action, a separate group can be administered this compound (e.g., 30 mg/kg) 18 hours prior to the challenge.
-
-
Measurement of Nasal Blockage:
-
Following the antigen challenge, measure the nasal airflow resistance at specific time points to assess both the early phase (e.g., 15-30 minutes post-challenge) and late phase (e.g., 4-6 hours post-challenge) responses.
-
This can be achieved by measuring the respiratory overflow, which is indicative of nasal obstruction.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of nasal blockage for each treatment group relative to the vehicle-treated control group.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in the guinea pig allergic rhinitis model.
Proposed Signaling Pathway of this compound's Anti-Allergic Action
Caption: Proposed mechanism of this compound in mitigating allergic rhinitis via peroxynitrite scavenging.
References
Application Notes and Protocols: Establishing a Mouse Model of Allergic Rhinitis for TA-270 Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, characterized by an IgE-mediated hypersensitivity response to environmental allergens.[1][2] Animal models are indispensable tools for investigating the pathophysiology of allergic rhinitis and for the preclinical evaluation of novel therapeutics.[3][4] The ovalbumin (OVA)-induced allergic rhinitis mouse model is a well-established and widely used model that recapitulates key features of the human disease, including elevated allergen-specific IgE, eosinophilic inflammation, and clinical symptoms such as sneezing and nasal rubbing.[4][5][6]
TA-270 is a novel quinolinone derivative with potent anti-oxidative activity, specifically as a peroxynitrite scavenger.[7] Peroxynitrite is a powerful oxidant implicated in the pathogenesis of inflammatory diseases.[7] Previous studies in a guinea pig model have demonstrated that this compound can inhibit antigen-induced nasal blockage, suggesting its therapeutic potential for allergic rhinitis.[7]
These application notes provide detailed protocols for establishing an OVA-induced allergic rhinitis mouse model and for evaluating the therapeutic efficacy of this compound within this model. The protocols cover animal sensitization and challenge, treatment administration, and various methods for assessing the allergic inflammatory response.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| BALB/c mice (female, 6-8 weeks old) | Charles River | 028 |
| Ovalbumin (OVA), Grade V | Sigma-Aldrich | A5503 |
| Aluminum hydroxide (Alum) adjuvant | Thermo Fisher Scientific | 77161 |
| This compound | Synthesized in-house or custom synthesis | N/A |
| Phosphate-buffered saline (PBS), sterile | Gibco | 10010023 |
| Normal saline, sterile | Baxter | 2F7124 |
| Ketamine/Xylazine anesthetic solution | Henry Schein | 004209 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Wright-Giemsa stain | Sigma-Aldrich | WG16 |
| Mouse OVA-specific IgE ELISA Kit | BioLegend | 439807 |
| Mouse IL-4, IL-5, IL-13 ELISA Kits | R&D Systems | DY404, DY405, DY413 |
| Formalin, 10% neutral buffered | Sigma-Aldrich | HT501128 |
| Paraffin wax | Sigma-Aldrich | 327204 |
| Hematoxylin and Eosin (H&E) stain | Sigma-Aldrich | HHS32 |
| Periodic acid-Schiff (PAS) stain kit | Sigma-Aldrich | 395B |
Detailed Experimental Protocols
Protocol 1: Establishment of OVA-Induced Allergic Rhinitis Mouse Model
This protocol describes the sensitization and challenge procedure to induce allergic rhinitis in mice.
-
Animal Handling and Acclimatization:
-
House female BALB/c mice (6-8 weeks old) in a specific pathogen-free facility with a 12-hour light/dark cycle.[8]
-
Provide ad libitum access to food and water.
-
Allow mice to acclimatize for at least one week before the start of the experiment.
-
-
Experimental Groups:
-
Group A (Sham): Sensitized and challenged with PBS.
-
Group B (OVA-Control): Sensitized and challenged with OVA, treated with vehicle.
-
Group C (OVA + this compound): Sensitized and challenged with OVA, treated with this compound.
-
-
Sensitization Phase:
-
Challenge Phase:
-
From day 14 to day 21, intranasally (i.n.) challenge mice daily under light anesthesia (e.g., isoflurane).
-
Administer 10 µL of 1% OVA solution in PBS to each nostril (total volume 20 µL) for Groups B and C.[5]
-
Administer 20 µL of PBS to Group A mice.
-
Protocol 2: this compound Treatment
This protocol outlines the administration of this compound to the treatment group.
-
Preparation of this compound Solution:
-
Dissolve this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). The final concentration should be based on the desired dosage. A previous study in guinea pigs used doses of 0.3-30 mg/kg.[7]
-
Prepare a fresh solution daily.
-
-
Administration:
-
Beginning on day 14 (concomitant with the challenge phase), administer this compound or vehicle to the respective groups via oral gavage.
-
Administer the treatment 1 hour before each intranasal OVA challenge.[7]
-
Protocol 3: Assessment of Allergic Rhinitis Symptoms
This protocol details the method for observing and quantifying allergic symptoms.
-
Observation Period:
-
On day 21, immediately after the final OVA challenge, place each mouse in an observation cage.
-
Observe and record the number of sneezes and nasal rubbing movements for 20 minutes.[10]
-
-
Blinding:
-
The observer should be blinded to the experimental groups to prevent bias.
-
Protocol 4: Sample Collection
This protocol describes the procedures for collecting biological samples for analysis, to be performed 24 hours after the final challenge.
-
Blood Collection:
-
Anesthetize mice deeply.
-
Collect blood via cardiac puncture.
-
Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes at 4°C.
-
Collect the serum and store at -80°C until analysis.[11]
-
-
Nasal Lavage Fluid (NLF) Collection:
-
Following blood collection and euthanasia, expose the trachea.
-
Insert a catheter into the trachea towards the nasopharynx.
-
Flush the nasal cavity with 1 mL of PBS and collect the effluent from the nostrils.[12]
-
Centrifuge the NLF at 400 x g for 5 minutes at 4°C.
-
Store the supernatant at -80°C for cytokine analysis.
-
Resuspend the cell pellet for cell counting.
-
-
Nasal Tissue Collection:
-
Decapitate the mice and fix the heads in 10% neutral buffered formalin for 24 hours.
-
Decalcify the nasal cavity in a suitable decalcifying solution.
-
Process the tissue for paraffin embedding.[4]
-
Protocol 5: Analysis of Serum and Nasal Lavage Fluid
-
Measurement of OVA-Specific IgE in Serum:
-
Inflammatory Cell Count in NLF:
-
Resuspend the cell pellet from the NLF in 100 µL of PBS containing 1% FBS.
-
Prepare cytospin slides and stain with Wright-Giemsa.
-
Count the number of eosinophils, neutrophils, and mononuclear cells under a light microscope. Differentiate at least 200 cells per slide.
-
-
Cytokine Analysis in NLF:
Protocol 6: Histological Analysis
-
Tissue Processing and Staining:
-
Histopathological Evaluation:
-
Examine the stained sections under a light microscope.
-
Score the degree of eosinophilic infiltration and goblet cell hyperplasia in the nasal mucosa in a blinded manner.
-
Data Presentation
The quantitative data generated from these experiments should be summarized in the following tables for clear comparison between the experimental groups.
Table 1: Allergic Rhinitis Symptoms
| Group | N | Sneezing Counts (events/20 min) | Nasal Rubbing Counts (events/20 min) |
| Sham | 8 | Mean ± SEM | Mean ± SEM |
| OVA-Control | 8 | Mean ± SEM | Mean ± SEM |
| OVA + this compound | 8 | Mean ± SEM | Mean ± SEM |
Table 2: Serum OVA-Specific IgE Levels
| Group | N | OVA-Specific IgE (ng/mL) |
| Sham | 8 | Mean ± SEM |
| OVA-Control | 8 | Mean ± SEM |
| OVA + this compound | 8 | Mean ± SEM |
Table 3: Inflammatory Cell Counts in Nasal Lavage Fluid
| Group | N | Total Cells (x10⁴) | Eosinophils (x10⁴) | Neutrophils (x10⁴) |
| Sham | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| OVA-Control | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| OVA + this compound | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 4: Cytokine Levels in Nasal Lavage Fluid
| Group | N | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
| Sham | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| OVA-Control | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| OVA + this compound | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 5: Histopathological Scoring of Nasal Mucosa
| Group | N | Eosinophil Infiltration Score (0-4) | Goblet Cell Hyperplasia Score (0-4) |
| Sham | 8 | Mean ± SEM | Mean ± SEM |
| OVA-Control | 8 | Mean ± SEM | Mean ± SEM |
| OVA + this compound | 8 | Mean ± SEM | Mean ± SEM |
Visualizations
Caption: Experimental workflow for the OVA-induced allergic rhinitis mouse model.
Caption: Signaling pathway of allergic rhinitis.
Caption: Postulated mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Allergic Rhinitis: What Do We Know About Allergen-Specific Immunotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strain-Specific Differences in House Dust Mite (Dermatophagoides farinae)-Induced Mouse Models of Allergic Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. :: Clinical and Experimental Otorhinolaryngology [e-ceo.org]
- 7. Effect of this compound, a novel quinolinone derivative, on antigen-induced nasal blockage in a guinea pig model of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sneezing and Rubbing Counts in Allergic Rhinitis Mouse Models Are a Reliable Indicator of Type 2 Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of Allergic Rhinitis in Mice | Society for Mucosal Immunology [socmucimm.org]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Methods to Detect MHC-Specific IgE in Mice and Men - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for TA-270 (AG-270) Administration in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TA-270, also known as AG-270, is a first-in-class, orally bioavailable, and reversible small molecule inhibitor of methionine adenosyltransferase 2A (MAT2A).[1] MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor crucial for cellular processes, including gene expression and cell proliferation.[1] In cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 15% of all human cancers, tumor cells become exquisitely dependent on MAT2A for survival. Inhibition of MAT2A by this compound leads to a reduction in SAM levels, selectively inducing cell death in MTAP-deleted cancer cells, a concept known as synthetic lethality. Preclinical studies have demonstrated the potent anti-tumor activity of this compound in various MTAP-deficient cancer models.[1][2]
These application notes provide detailed protocols for the administration of this compound in preclinical animal models, primarily focusing on mouse xenograft studies. The information is intended to guide researchers in designing and executing in vivo efficacy, pharmacokinetic, and pharmacodynamic studies.
Mechanism of Action: Synthetic Lethality in MTAP-Deleted Cancers
The signaling pathway below illustrates the mechanism of action of this compound. In normal cells, the methionine salvage pathway, which includes the enzyme MTAP, allows for the recycling of methionine from methylthioadenosine (MTA). However, in cancer cells with MTAP deletion, this pathway is defunct, leading to an accumulation of MTA and a heightened reliance on the de novo synthesis of SAM by MAT2A. By inhibiting MAT2A, this compound depletes the SAM pool in these cancer cells, leading to cell cycle arrest and apoptosis, while having a minimal effect on normal, MTAP-proficient cells.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vivo Efficacy of this compound in Mouse Xenograft Models
| Cancer Model | Dosing Regimen | Duration | Tumor Growth Inhibition (TGI) | Reference |
| Pancreatic (KP4, MTAP-null) | 10 mg/kg, q.d., oral | 38 days | 36% | [2] |
| Pancreatic (KP4, MTAP-null) | 30 mg/kg, q.d., oral | 38 days | 48% | [2] |
| Pancreatic (KP4, MTAP-null) | 100 mg/kg, q.d., oral | 38 days | 66% | [2] |
| Pancreatic (KP4, MTAP-null) | 200 mg/kg, q.d., oral | 38 days | 67% (p<0.01) | [2] |
| Colon (HCT116, MTAP-null) | 200 mg/kg, q.d., oral | Not Specified | 75% (p<0.01) | [2] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Dose | Route | T1/2 (hours) | Bioavailability | Reference |
| Mouse | Not Specified | Oral | 5.9 | Not Specified | [2] |
| Rat | Not Specified | Oral | 4.2 | 92% | [2] |
| Dog | Not Specified | Oral | 21.3 | 48% | [2] |
| Monkey | Not Specified | Oral | 4.8 | 31% | [2] |
| Human | 50-200 mg, q.d. | Oral | 43-99 | Well-absorbed | [1] |
Table 3: Preclinical and Clinical Safety Profile of this compound
| Finding | Species | Details | Reference |
| General Safety | Mouse, Cynomolgus Monkey | Described as having a desirable preclinical safety profile. | [2][3] |
| Body Weight | Mouse | Less than 5% body weight loss at doses up to 200 mg/kg q.d. for 38 days. | [2] |
| Thrombocytopenia | Human (Phase 1) | Reversible, primarily Grade 1-2 at doses of 100-200 mg q.d. Higher grades observed at 200 mg b.i.d. | [1] |
| Increased Bilirubin | Human (Phase 1) | Asymptomatic and reversible increases in unconjugated bilirubin, consistent with UGT1A1 inhibition. | [1] |
| Rash | Human (Phase 1) | Sporadic maculopapular erythematous rashes that resolved upon treatment cessation. | [1] |
| Liver Enzymes | Human (Phase 1) | Generally unaffected at doses below 200 mg b.i.d. Acute liver injury was observed in two patients at 200 mg b.i.d. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This compound has low aqueous solubility, and therefore requires a suspension formulation for oral administration in preclinical models. A commonly used and effective vehicle is an aqueous suspension of carboxymethylcellulose sodium (CMC-Na).
Materials:
-
This compound (AG-270) powder
-
Sodium carboxymethylcellulose (CMC-Na), low viscosity
-
Sterile deionized water or 0.9% saline
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
-
Sterile tubes for storage
Procedure:
-
Prepare the Vehicle (0.5% CMC-Na):
-
Weigh 0.5 g of CMC-Na.
-
In a sterile beaker, slowly add the CMC-Na to 100 mL of sterile deionized water or 0.9% saline while continuously stirring with a magnetic stir bar.
-
To aid dissolution, the vehicle can be gently heated (50-60°C) and stirred until the CMC-Na is fully dissolved and the solution is clear. This may take several hours.
-
Allow the vehicle to cool to room temperature before adding the compound.
-
-
Prepare the this compound Suspension:
-
Calculate the required amount of this compound based on the desired concentration and final volume. For example, to prepare a 10 mg/mL suspension, weigh 100 mg of this compound for a final volume of 10 mL.
-
Place the weighed this compound powder in a mortar.
-
Add a small volume of the 0.5% CMC-Na vehicle to the powder and triturate with the pestle to create a smooth paste. This prevents clumping.
-
Gradually add the remaining vehicle to the paste while continuing to mix.
-
Transfer the suspension to a sterile tube.
-
For larger volumes, a homogenizer can be used to ensure a uniform suspension.
-
The suspension should be stored at 4°C and protected from light. It is recommended to prepare the formulation fresh daily or weekly, and to vortex the suspension thoroughly before each administration to ensure homogeneity.
-
Protocol 2: In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials and Animals:
-
Immunocompromised mice (e.g., NOD-SCID, Nu/Nu)
-
MTAP-deleted human cancer cell line (e.g., HCT116, KP4)
-
Matrigel or similar basement membrane matrix
-
Calipers for tumor measurement
-
Oral gavage needles
-
This compound formulation and vehicle control
Procedure:
-
Cell Implantation:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (W2 x L) / 2.
-
When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment groups (e.g., Vehicle, this compound at 50 mg/kg, 100 mg/kg, and 200 mg/kg).
-
-
Drug Administration:
-
Administer this compound or vehicle control daily via oral gavage at the specified doses. The volume of administration is typically 100-200 µL per mouse.
-
-
Monitoring and Endpoints:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3) or after a fixed duration (e.g., 21-38 days).
-
At the end of the study, euthanize the mice and harvest the tumors for weight measurement and further pharmacodynamic analysis (e.g., SAM levels).
-
Concluding Remarks
This compound (AG-270) is a promising therapeutic agent for the treatment of MTAP-deleted cancers. The protocols and data presented in these application notes are intended to facilitate the preclinical evaluation of this compound. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for the ethical use of animals in research. Careful consideration of the formulation and administration of this poorly soluble compound is critical for obtaining reproducible and meaningful in vivo data.
References
Application Notes and Protocols for TA-270 (AG-270) Dose-Response Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting dose-response studies of TA-270 (also known as AG-270), a first-in-class, oral, and reversible inhibitor of methionine adenosyltransferase 2A (MAT2A).[1][2] The protocols detailed below are designed for in vitro and in vivo settings to evaluate the potency and efficacy of this compound, particularly in cancer models with methylthioadenosine phosphorylase (MTAP) deletion, a key biomarker for sensitivity to MAT2A inhibition.[1][3]
Introduction to this compound (AG-270)
This compound is a potent and selective MAT2A inhibitor.[2][4] MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor in cells.[1][5] In cancers with homozygous deletion of the MTAP gene, cells accumulate methylthioadenosine (MTA), which partially inhibits the function of the PRMT5 enzyme complex. This creates a synthetic lethal dependency on MAT2A for the production of SAM.[3][6] By inhibiting MAT2A, this compound depletes intracellular SAM levels, leading to potent and selective anti-proliferative effects in MTAP-deleted cancer cells.[2][7]
These protocols will guide researchers in determining key dose-response parameters such as IC50 (half-maximal inhibitory concentration) in vitro and tumor growth inhibition (TGI) in vivo, as well as measuring the pharmacodynamic biomarker, SAM.
Data Presentation
Quantitative data from dose-response studies should be summarized for clear interpretation and comparison.
Table 1: In Vitro Dose-Response Data for this compound
| Cell Line | MTAP Status | Assay Type | Incubation Time (hours) | IC50 (nM) |
| HCT116 | MTAP-null | Cell Viability | 72 | 20[2][7] |
| HCT116 | Wild-Type | Cell Viability | 72 | >1000 |
| KP4 | MTAP-null | Cell Viability | 72 | User-defined |
| User-defined | User-defined | Cell Viability | User-defined | User-defined |
Table 2: In Vivo Efficacy Data for this compound in Xenograft Model
| Animal Model | Tumor Type (Cell Line) | Treatment Group (Dose, Route, Schedule) | % TGI | Change in Body Weight (%) |
| Nude Mouse | Pancreatic (KP4 MTAP-null) | Vehicle (oral, q.d.) | 0 | User-defined |
| Nude Mouse | Pancreatic (KP4 MTAP-null) | This compound (10 mg/kg, oral, q.d.) | 36[2] | User-defined |
| Nude Mouse | Pancreatic (KP4 MTAP-null) | This compound (30 mg/kg, oral, q.d.) | 48[2] | User-defined |
| Nude Mouse | Pancreatic (KP4 MTAP-null) | This compound (100 mg/kg, oral, q.d.) | 66[2] | User-defined |
| Nude Mouse | Pancreatic (KP4 MTAP-null) | This compound (200 mg/kg, oral, q.d.) | 67[2] | <5[2] |
Table 3: Pharmacodynamic Response to this compound
| Sample Type | Treatment Group | Time Point | SAM Level (relative to control) |
| HCT116 MTAP-null cells | This compound (100 nM) | 24 hours | User-defined |
| Plasma (Human) | This compound (50-200 mg, q.d.) | Steady State | 54-70% reduction[1][5] |
| Tumor Tissue (Xenograft) | This compound (100 mg/kg) | End of study | User-defined |
Experimental Protocols
Protocol 1: In Vitro Dose-Response Assessment of this compound using a Cell Viability Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines. A cell line with MTAP deletion (e.g., HCT116 MTAP-null) should be compared to its wild-type counterpart to demonstrate selectivity.
Materials:
-
This compound (AG-270)
-
MTAP-deleted and MTAP-wild-type cancer cell lines (e.g., HCT116 isogenic pair)
-
Complete cell culture medium
-
96-well cell culture plates
-
Dimethyl sulfoxide (DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette
-
Plate reader (luminometer)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Dosing:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from 0.1 nM to 10 µM. A 10-point, 3-fold dilution series is recommended.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo®).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.
-
Protocol 2: In Vivo Dose-Response Study of this compound in a Xenograft Model
This protocol outlines a study to evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft model using an MTAP-deleted cancer cell line.
Materials:
-
This compound (AG-270)
-
MTAP-deleted cancer cell line (e.g., KP4)
-
Immunocompromised mice (e.g., athymic nude mice)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Matrigel (optional)
-
Calipers
-
Analytical balance
Procedure:
-
Tumor Cell Implantation:
-
Harvest and resuspend cancer cells in a mixture of sterile PBS and Matrigel (optional).
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = (Length x Width^2) / 2).
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control and multiple this compound dose groups).
-
-
Drug Administration:
-
Prepare this compound in the vehicle at the desired concentrations.
-
Administer this compound or vehicle to the respective groups via oral gavage once daily (q.d.).
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the overall health and behavior of the animals.
-
-
Study Endpoint:
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the animals and collect tumors and other tissues for further analysis (e.g., pharmacodynamic analysis).
-
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group.
-
Plot the mean tumor volume over time for each group.
-
Analyze changes in body weight as a measure of toxicity.
-
Protocol 3: Measurement of Intracellular S-Adenosylmethionine (SAM) Levels
This protocol provides a general workflow for quantifying the pharmacodynamic effect of this compound by measuring intracellular SAM levels using LC-MS/MS.
Materials:
-
This compound treated cells or tissues
-
Internal standard (e.g., d3-SAM)
-
Cold methanol
-
Cell scrapers
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Sample Collection and Extraction:
-
For cultured cells, wash the cells with cold PBS and then add cold methanol containing the internal standard.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
For tissue samples, homogenize the tissue in cold methanol with the internal standard.
-
Incubate the samples on ice to allow for protein precipitation.
-
-
Sample Processing:
-
Centrifuge the samples at high speed to pellet the precipitated protein and cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in an appropriate mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate SAM from other metabolites using a suitable chromatography method (e.g., HILIC).
-
Detect and quantify SAM and the internal standard using mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the concentration of SAM in each sample by comparing the peak area ratio of SAM to the internal standard against a standard curve.
-
Normalize the SAM levels to the total protein concentration or cell number.
-
Mandatory Visualizations
Caption: this compound (AG-270) inhibits the MAT2A enzyme, blocking SAM synthesis and subsequent methylation events.
Caption: Workflow for determining the in vitro dose-response of this compound.
Caption: Workflow for assessing the in vivo efficacy of this compound in a xenograft model.
References
- 1. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MTAP deletion confers enhanced dependency on the arginine methyltransferase PRMT5 in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. AG-270 | MAT2A inhibitor | CAS 2201056-66-6 | Buy AG270 from Supplier InvivoChem [invivochem.com]
Unraveling the Potential of TA-270 in Inflammatory Airway Diseases
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Inflammatory airway diseases, such as asthma and chronic obstructive pulmonary disease (COPD), represent a significant global health burden. These complex conditions are characterized by chronic inflammation, airway hyperresponsiveness, and airflow obstruction. While current therapies offer symptomatic relief, there remains a critical need for novel therapeutic agents that target the underlying inflammatory pathways. This document provides an overview of TA-270, a compound that has been investigated for its potential role in mitigating airway inflammation, with a focus on its application in preclinical and clinical research settings.
Mechanism of Action and Signaling Pathways
While the precise molecular interactions of this compound are the subject of ongoing investigation, preliminary studies suggest its involvement in modulating key signaling cascades implicated in airway inflammation. One of the central pathways in inflammatory airway diseases is the Type 2 inflammatory response, driven by cytokines such as IL-4, IL-5, and IL-13.[1] This response leads to eosinophilic inflammation, mucus hypersecretion, and airway remodeling.[2][3]
Another critical aspect of inflammatory airway diseases is oxidative stress. In diseases like COPD, there is an imbalance between oxidants and antioxidants, leading to cellular damage and amplification of the inflammatory response.[4]
Diagram: Simplified Overview of Inflammatory Pathways in Airway Disease
Caption: Key triggers and pathways in inflammatory airway diseases.
Preclinical and Clinical Data Summary
A pilot clinical study was initiated to evaluate the effects of this compound on lung oxidative stress in patients with COPD.[4] This study highlights the compound's potential to modulate oxidative stress, a key feature of COPD pathophysiology.
Table 1: Summary of this compound Clinical Investigation in COPD
| Study Phase | Population | Primary Objective | Key Biomarkers | Sponsor |
| Pilot Study | Patients with Chronic Obstructive Pulmonary Disease (COPD) | To assess the effects on lung oxidative stress | 8-isoprostane, Hydrogen peroxide (H2O2) in exhaled breath condensate | Activus Pharma Co., Ltd.[4] |
Further quantitative data from preclinical and more extensive clinical trials are needed to fully elucidate the efficacy and safety profile of this compound.
Experimental Protocols
The following are generalized protocols that can be adapted for studying the effects of this compound in the context of inflammatory airway diseases.
In Vitro Assessment of Anti-inflammatory Effects
Objective: To determine the effect of this compound on cytokine production from primary human bronchial epithelial cells (HBECs).
Methodology:
-
Culture primary HBECs at an air-liquid interface.
-
Pre-treat the cells with varying concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with a pro-inflammatory stimulus (e.g., IL-13, TNF-α, or a viral mimic like poly(I:C)) for 24 hours.
-
Collect the basolateral media.
-
Quantify the levels of key inflammatory cytokines (e.g., IL-6, IL-8, TSLP) using ELISA or a multiplex immunoassay.
Diagram: In Vitro Experimental Workflow
Caption: Workflow for in vitro evaluation of this compound.
In Vivo Assessment in a Murine Model of Allergic Airway Inflammation
Objective: To evaluate the efficacy of this compound in reducing airway inflammation and hyperresponsiveness in an ovalbumin (OVA)-induced mouse model of asthma.
Methodology:
-
Sensitization: Sensitize BALB/c mice by intraperitoneal injection of OVA emulsified in alum on days 0 and 14.
-
Challenge: Challenge the mice with aerosolized OVA on days 21, 22, and 23.
-
Treatment: Administer this compound (at various doses) or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) 1 hour prior to each OVA challenge.
-
Assessment of Airway Hyperresponsiveness (AHR): On day 25, measure AHR to increasing concentrations of methacholine using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): On day 26, perform BAL to collect airway inflammatory cells. Perform differential cell counts to quantify eosinophils, neutrophils, macrophages, and lymphocytes.
-
Lung Histology: Collect lung tissue for histological analysis to assess inflammation and mucus production (using H&E and PAS staining, respectively).
Diagram: Murine Model Experimental Workflow
Caption: Timeline for the in vivo murine model of allergic asthma.
Conclusion and Future Directions
The preliminary investigation into this compound suggests a potential therapeutic role in inflammatory airway diseases, particularly in modulating oxidative stress. Further comprehensive preclinical studies are warranted to fully characterize its mechanism of action and efficacy in various models of asthma and COPD. Future clinical trials with robust endpoints will be crucial to determine its therapeutic potential in patient populations. The protocols outlined in this document provide a framework for the continued investigation of this compound and other novel compounds for the treatment of inflammatory airway diseases.
References
Troubleshooting & Optimization
Technical Support Center: TA-270 In Vivo Studies
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with TA-270, a novel quinolinone derivative and a potent 5-lipoxygenase inhibitor.[1] The primary focus is to address challenges related to its solubility for successful in vivo experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
This compound is identified as a novel quinolinone derivative that acts as a potent inhibitor of 5-lipoxygenase, making it a compound of interest for research in areas like asthma.[1] Like many new chemical entities, this compound may exhibit poor aqueous solubility. This is a significant hurdle for in vivo studies because low solubility can lead to poor absorption from the administration site, resulting in low and variable bioavailability.[2][3] Consequently, it can be challenging to achieve therapeutic concentrations in the body and obtain reliable pharmacodynamic and toxicological data.[2]
Q2: What are the initial steps to assess the solubility of this compound?
Before attempting to improve solubility, it is crucial to quantify the baseline solubility of this compound in relevant aqueous media. A recommended starting point is to determine its solubility in phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4). This provides a baseline for comparison with various solubility enhancement techniques.
Q3: What are the common strategies to enhance the solubility of poorly water-soluble compounds like this compound?
Several established methods can be employed to improve the solubility of hydrophobic compounds for in vivo studies. These can be broadly categorized as:
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.[2][3][4] Techniques include micronization and nanosuspension.[3][5]
-
Use of Excipients:
-
Co-solvents: Utilizing water-miscible organic solvents to increase the solubilizing capacity of the vehicle.[2][6][7]
-
Surfactants: Employing surfactants to form micelles that encapsulate the hydrophobic drug molecules.[2][4][5]
-
Lipid-Based Formulations: Incorporating the compound into lipidic vehicles such as oils, self-emulsifying drug delivery systems (SEDDS), or solid lipid nanoparticles.[2][8][9][10]
-
Cyclodextrins: Using cyclodextrins to form inclusion complexes where the drug molecule is encapsulated within the cyclodextrin cavity.[2][9]
-
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the formulation can significantly increase solubility.[2][11]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level to create an amorphous solid dispersion can improve its dissolution.[3][5][6]
-
Prodrug Approach: Chemically modifying the this compound molecule to a more soluble form (a prodrug) that converts back to the active parent drug in vivo.[12]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when formulating this compound for in vivo studies.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound upon dilution with aqueous media. | The solvent capacity of the initial formulation is exceeded upon dilution. | 1. Increase the concentration of the solubilizing excipient (e.g., co-solvent, surfactant) in the initial formulation. 2. Explore the use of precipitation inhibitors , such as hydrophilic polymers (e.g., HPMC, PVP), which can maintain a supersaturated state.[9] 3. Consider a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS) that forms a fine emulsion upon dilution, keeping the drug solubilized.[11] |
| Low and variable bioavailability in animal studies despite improved solubility in the formulation. | 1. In vivo precipitation: The drug may be precipitating in the gastrointestinal tract or at the injection site. 2. Poor permeability: The compound may have inherently low permeability across biological membranes. 3. First-pass metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation. | 1. For oral administration, investigate lipid-based formulations , as they can enhance absorption through various mechanisms, including lymphatic uptake.[10] 2. Evaluate the use of permeation enhancers , though this requires careful consideration of potential toxicity.[8] 3. For parenteral administration, consider a nanosuspension to improve dissolution at the injection site.[3] 4. Conduct in vitro permeability assays (e.g., Caco-2) to assess the intrinsic permeability of this compound.[13] |
| Toxicity or adverse effects observed in animals. | The excipients used in the formulation may be causing toxicity at the required concentrations. | 1. Consult a database of safe and tolerable excipients for the specific animal model and route of administration.[2] 2. Reduce the concentration of the problematic excipient and explore combinations of different solubilizers at lower individual concentrations. 3. Consider alternative formulation strategies that require lower amounts of excipients, such as amorphous solid dispersions or nanocrystals.[13][14] |
| Difficulty in preparing a stable formulation. | The chosen formulation approach may not be physically or chemically stable. | 1. For suspensions, ensure adequate particle size distribution and use appropriate stabilizing agents to prevent aggregation. 2. For lipid-based systems, assess for phase separation or drug crystallization over time and under different storage conditions. 3. For amorphous solid dispersions, confirm the absence of crystallinity using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC). |
Experimental Protocols
Protocol 1: Screening of Co-solvents for Solubility Enhancement
Objective: To determine the solubility of this compound in various co-solvent systems.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials, shaker, centrifuge, HPLC system
Methodology:
-
Prepare stock solutions of this compound in each co-solvent (e.g., 10 mg/mL).
-
Create a series of binary solvent systems by mixing each co-solvent with PBS at different ratios (e.g., 10:90, 20:80, 50:50 v/v).
-
Add an excess amount of this compound to each solvent system in a vial.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with an appropriate mobile phase.
-
Quantify the concentration of dissolved this compound using a validated HPLC method.
Data Presentation:
| Co-solvent System (v/v with PBS) | This compound Solubility (µg/mL) |
| 100% PBS (Control) | [Insert experimental value] |
| 20% PEG 400 / 80% PBS | [Insert experimental value] |
| 50% PEG 400 / 50% PBS | [Insert experimental value] |
| 20% PG / 80% PBS | [Insert experimental value] |
| 50% PG / 50% PBS | [Insert experimental value] |
| 10% DMSO / 90% PBS | [Insert experimental value] |
Protocol 2: Preparation of a this compound Nanosuspension by Wet Milling
Objective: To produce a stable nanosuspension of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, Tween 80)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
Purified water
-
Planetary ball mill or similar high-energy mill
-
Particle size analyzer
Methodology:
-
Prepare an aqueous solution of the chosen stabilizer (e.g., 1% w/v Poloxamer 188).
-
Disperse a pre-determined amount of this compound in the stabilizer solution to form a pre-suspension.
-
Add the milling media to the pre-suspension in the milling chamber. The volume of the media should be optimized based on the mill's specifications.
-
Mill the suspension at a set speed and for a specific duration (e.g., several hours). The milling parameters (speed, time) should be optimized to achieve the desired particle size.
-
Periodically withdraw samples to monitor the particle size distribution using a particle size analyzer.
-
Continue milling until the desired particle size (typically < 200 nm) is achieved and the size distribution is narrow.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Visualizations
Caption: Workflow for developing an in vivo formulation for this compound.
Caption: Mechanism of action of this compound as a 5-lipoxygenase inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. sphinxsai.com [sphinxsai.com]
- 13. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
Unlocking Metabolic Pathways: A Comprehensive List of Long-Tail Keywords for (2S)-2-amino(1¹³C)pentanedioic Acid in Scientific Research
For scientific researchers delving into the intricacies of cellular metabolism, (2S)-2-amino(1¹³C)pentanedioic acid, a stable isotope-labeled form of L-glutamic acid, serves as a powerful tool. To facilitate content creation that resonates with this specialized audience, a curated list of SEO-driven, long-tail keywords has been compiled. These keywords are categorized based on five key researcher intents: foundational and exploratory, methodological and application, troubleshooting and optimization, and validation and comparative, providing a roadmap for generating targeted and effective scientific content.
| Category | Long-tail Keyword |
| Foundational & Exploratory | synthesis and purification of (2S)-2-amino(1¹³C)pentanedioic acid |
| Methodological & Application | using (2S)-2-amino(1¹³C)pentanedioic acid for in vivo metabolic imaging |
| Troubleshooting & Optimization | common issues in ¹³C metabolic flux analysis data interpretation[1] |
| Validation & Comparative | validating metabolic models with ¹³C labeled glutamic acid[2] |
References
Technical Support Center: Troubleshooting Inconsistent Results with AG-270 in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with the MAT2A inhibitor, AG-270, in animal models.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: High Variability in Tumor Growth Inhibition Between Animals in the Same Treatment Group
Question: We are observing significant variability in tumor response to AG-270, with some tumors regressing while others in the same cohort show minimal response. What could be the cause?
Answer:
High inter-animal variability is a common challenge in preclinical xenograft studies. Several factors related to the animal model, the compound itself, and experimental procedures can contribute to this.
Possible Causes & Troubleshooting Steps:
-
Tumor Model Heterogeneity:
-
Genetic Drift: Patient-derived xenograft (PDX) models can experience genetic drift over multiple passages, leading to a heterogeneous tumor population. It is crucial to use tumors from the same passage number for all animals in a study.
-
Initial Tumor Size: Ensure that all animals start the study with a similar tumor volume. Large variations in initial tumor size can lead to differential responses to therapy. A common practice is to randomize animals into treatment groups only after their tumors have reached a specific size range (e.g., 100-150 mm³).
-
Model Integrity: There is a risk of model misidentification or cross-contamination.[1] Regularly authenticate your PDX or cell line xenograft models.
-
-
Compound Administration and Bioavailability:
-
Inaccurate Dosing: Oral gavage, the common administration route for AG-270, requires proper technique to ensure the full dose is delivered to the stomach.[2][3] Inconsistent administration can lead to variable drug exposure. Ensure all personnel are thoroughly trained in oral gavage techniques. Consider using colored dyes during training to visualize proper delivery.
-
Formulation Issues: AG-270 may precipitate out of solution if not prepared or stored correctly, leading to inaccurate dosing.[4] Always prepare the formulation fresh daily and visually inspect for any precipitation before administration.
-
Gastrointestinal Factors: The gut microbiome and individual differences in gastric emptying can affect the absorption of orally administered drugs. While difficult to control, maintaining a consistent diet and housing environment for all animals can help minimize this variability.
-
-
Host Animal Factors:
-
Immune Response: Although immunodeficient mouse strains are used, residual immune responses can sometimes lead to tumor rejection in a subset of animals, independent of drug efficacy.
-
Animal Health: Underlying health issues can affect drug metabolism and overall tolerance, leading to variable responses. Closely monitor animal health and exclude any animals that show signs of illness unrelated to the tumor or treatment.
-
Issue 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy
Question: AG-270 shows potent anti-proliferative activity in our MTAP-deleted cell lines in vitro, but the in vivo anti-tumor effect is weaker or more variable than expected. Why might this be?
Answer:
A disconnect between in vitro and in vivo results is a frequent hurdle in drug development. This often points to issues with pharmacokinetics (PK), pharmacodynamics (PD), or the biological complexity of the in vivo environment.
Possible Causes & Troubleshooting Steps:
-
Pharmacokinetic Profile:
-
Poor Oral Bioavailability: AG-270 is orally bioavailable, but factors like formulation, food effects, and first-pass metabolism can influence its absorption.[5][6] Ensure the vehicle used for in vivo studies is appropriate and consistent with published protocols.
-
Rapid Metabolism/Clearance: AG-270 has shown good metabolic stability across species, but individual animal differences can exist.[5][7] If inconsistent efficacy is a persistent issue, consider conducting a pilot PK study in your specific animal model to measure plasma and tumor drug concentrations over time. This will help determine if the drug is reaching the tumor at sufficient concentrations.
-
-
Pharmacodynamic Target Engagement:
-
Insufficient Target Inhibition: For AG-270 to be effective, it must inhibit MAT2A in the tumor, leading to a reduction in S-adenosylmethionine (SAM) levels.[4][6][8] Preclinical studies have shown that AG-270 can reduce SAM levels in both plasma and tumor tissue.[8] If you are not seeing the expected efficacy, it may be due to insufficient target engagement. Consider performing a PD study where you collect tumor samples at various time points after dosing to measure SAM levels and confirm target inhibition.
-
Compensatory Mechanisms: Tumors can sometimes develop resistance to targeted therapies through the activation of compensatory signaling pathways. Research has indicated that upon MAT2A inhibition, a feedback loop can lead to the upregulation of MAT2A gene expression, potentially blunting the inhibitor's effect.[9]
-
-
Tumor Microenvironment (TME):
-
Drug Penetration: The in vivo TME is much more complex than a 2D cell culture system. Poor vascularization or high interstitial fluid pressure within the tumor can limit drug penetration, even with adequate plasma exposure.
-
Stromal Interactions: Interactions between cancer cells and the surrounding murine stromal cells can influence tumor growth and drug response in ways that are not captured in vitro.[10]
-
Issue 3: Unexpected Toxicity or Weight Loss in a Subset of Animals
Question: We are observing unexpected toxicity, such as significant body weight loss, in some animals treated with AG-270, even at doses reported to be well-tolerated. What could be the reason?
Answer:
While AG-270 has been shown to be generally well-tolerated in preclinical models, unexpected toxicity can occur due to several factors.[7]
Possible Causes & Troubleshooting Steps:
-
Dosing Errors:
-
Calculation Errors: Double-check all dose calculations, especially when adjusting for individual animal weights.
-
Formulation Concentration: Ensure the concentration of AG-270 in the dosing solution is correct. An error in preparation could lead to unintentionally high doses.
-
-
Administration-Related Trauma:
-
Esophageal Injury: Improper oral gavage technique can cause injury to the esophagus, leading to pain, distress, and an unwillingness to eat, resulting in weight loss.[2] If toxicity is observed, carefully re-evaluate the gavage technique of all personnel.
-
Aspiration: Accidental administration of the compound into the lungs can cause severe respiratory distress and rapid decline in health.[3]
-
-
Animal Strain and Health Status:
-
Strain Sensitivity: Different mouse strains can have varying sensitivities to therapeutic agents. Ensure you are using a strain that has been reported in studies with AG-270 or similar compounds.
-
Underlying Health Conditions: Pre-existing, subclinical health issues in some animals can be exacerbated by the stress of handling and treatment.
-
-
Off-Target Effects:
-
While AG-270 is a selective MAT2A inhibitor, high concentrations could potentially lead to off-target effects. A pilot PK study can help determine if the observed toxicity correlates with unexpectedly high plasma concentrations of the drug.
-
Quantitative Data Summary
Table 1: AG-270 In Vivo Formulation and Dosing
| Parameter | Details | Reference |
| Vehicle (Example 1) | 50 μL of 4 mg/ml DMSO stock solution + 400 μL of PEG300 + 50 μL of Tween80 + 500 μL of ddH2O | [4] |
| Vehicle (Example 2) | 50 μL of 4 mg/ml DMSO stock solution + 950 μL of corn oil | [4] |
| Administration Route | Oral (gavage) | [5][7] |
| Dosing Frequency | Once daily (q.d.) | [7] |
| Reported Efficacious Dose Range | 10-200 mg/kg in mouse xenograft models | [7] |
| Maximum Tolerated Dose (Phase 1) | 200 mg once a day in patients | [11] |
Table 2: Oral Gavage Needle and Volume Guidelines for Mice
| Mouse Weight (g) | Gavage Needle Gauge | Max Dosing Volume (mL/kg) | Recommended Volume (mL/kg) |
| 15-20 | 22 G | 10 | 5 |
| 20-25 | 20 G | 10 | 5 |
| 25-30 | 18 G | 10 | 5 |
| 30-35 | 18 G | 10 | 5 |
| (Data adapted from[2]) |
Key Experimental Protocols
Protocol 1: Preparation of AG-270 for Oral Administration
-
Stock Solution Preparation:
-
Prepare a stock solution of AG-270 in 100% DMSO (e.g., at 4 mg/mL).[4] Ensure the compound is fully dissolved. Gentle warming and vortexing may be required.
-
-
Vehicle Preparation (Aqueous-based):
-
In a sterile tube, add 50 μL of the 4 mg/mL AG-270 DMSO stock solution.
-
Add 400 μL of PEG300 and mix thoroughly.
-
Add 50 μL of Tween80 and mix until the solution is clear.
-
Add 500 μL of sterile double-distilled water (ddH2O) to bring the final volume to 1 mL.
-
This formulation should be prepared fresh daily and used immediately.[4]
-
-
Dose Calculation:
-
Calculate the required volume for each animal based on its body weight and the desired dose (e.g., in mg/kg).
-
Protocol 2: Oral Gavage Administration in Mice
-
Animal Restraint:
-
Securely restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.
-
-
Needle Insertion:
-
Use a proper-sized, ball-tipped gavage needle (refer to Table 2).[2]
-
Gently introduce the needle into the mouth, slightly off-center, and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube as it is advanced.
-
If any resistance is met, do not force the needle. Retract and attempt again.
-
-
Dose Delivery:
-
Once the needle is correctly positioned in the esophagus (a pre-measured distance from the mouth to the last rib), slowly administer the calculated volume of the AG-270 formulation.
-
Administering the solution too quickly can cause reflux into the esophagus and potential aspiration.[3]
-
-
Post-Administration Monitoring:
Visualizations
Signaling Pathway
Caption: Mechanism of action of AG-270 in MTAP-deleted cancer cells.
Experimental Workflow
Caption: Standard workflow for an in vivo efficacy study with AG-270.
Troubleshooting Logic
Caption: Decision tree for troubleshooting inconsistent AG-270 results.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. iacuc.wsu.edu [iacuc.wsu.edu]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacr.org [aacr.org]
- 12. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
optimizing TA-270 dosage for sustained efficacy
Technical Support Center: TA-270
Welcome to the technical support resource for this compound. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers optimize this compound dosage and achieve sustained efficacy in their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound.
Q1: We are observing a rapid decline in the inhibitory effect of this compound in our cell culture model after 48-72 hours of continuous exposure. What could be the cause?
A1: This phenomenon, often termed tachyphylaxis or acquired resistance, can be multifactorial. The primary suspected causes are target-mediated drug disposition or the activation of compensatory signaling pathways.
-
Target-Mediated Drug Disposition: The target protein, Kinase of Sustained Proliferation (KSP), may be upregulated upon continuous inhibition, effectively sequestering this compound and reducing its free concentration.
-
Compensatory Signaling: Cells may activate alternative survival pathways to bypass the inhibition of the CGR pathway. A common mechanism is the upregulation of a parallel kinase, such as "Rescue Kinase Alpha" (RKA).
To investigate, we recommend the following workflow:
Caption: Troubleshooting logic for investigating loss of this compound efficacy.
Q2: We see significant variability in tumor growth inhibition in our in vivo xenograft studies, even within the same treatment group. How can we reduce this variability?
A2: High variability in vivo can stem from inconsistencies in drug formulation, administration, or animal metabolism.
-
Formulation & Administration: Ensure this compound is fully solubilized and stable in the vehicle solution. Confirm the accuracy and consistency of your dosing technique (e.g., oral gavage, intraperitoneal injection).
-
Pharmacokinetics (PK): Intersubject variability in drug absorption and metabolism is common. We recommend conducting a small-scale PK study to determine key parameters like Cmax, Tmax, and half-life in your specific animal model. This data can help optimize the dosing schedule. Refer to the table below for typical PK parameters.
Table 1: Representative Pharmacokinetic Parameters of this compound in Murine Models
| Parameter | Oral Gavage (PO) | Intravenous (IV) |
| Dose | 10 mg/kg | 2 mg/kg |
| Cmax (ng/mL) | 850 ± 120 | 1500 ± 210 |
| Tmax (h) | 1.5 | 0.1 |
| AUC (ng·h/mL) | 4200 | 2800 |
| Half-life (h) | 4.2 | 3.8 |
| Bioavailability (%) | ~75% | N/A |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a selective ATP-competitive inhibitor of the Kinase of Sustained Proliferation (KSP) . By binding to the kinase domain of KSP, this compound prevents the phosphorylation of its downstream effector, Proliferation Factor Zeta (PFZ) . This inhibition blocks the signal transduction cascade of the Cellular Growth and Resistance (CGR) pathway , leading to cell cycle arrest and apoptosis in pathway-dependent cells.
Caption: The CGR signaling pathway and the inhibitory action of this compound.
Q2: How do we establish the optimal starting dose for a new cancer cell line?
A2: The optimal dose should be determined empirically using a dose-response assay to calculate the IC50 (half-maximal inhibitory concentration). We recommend a 10-point dose-response curve starting at a high concentration (e.g., 10 µM) and performing 1:3 serial dilutions. See Protocol 1 for a detailed methodology. Below is a table of representative IC50 values.
Table 2: this compound IC50 Values in Various Cell Lines (72h Exposure)
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| HS-1S | Lung Adenocarcinoma | 25 ± 4 | Sensitive |
| HS-1R | Lung Adenocarcinoma | 1250 ± 150 | Acquired Resistance |
| CX-5 | Colon Carcinoma | 60 ± 9 | Sensitive |
| OV-3 | Ovarian Cancer | 450 ± 55 | Moderately Sensitive |
Q3: What experimental workflow should we follow for dose optimization studies?
A3: A systematic approach is crucial. Start with in vitro characterization to determine potency, then move to in vivo models to assess efficacy and tolerability.
Caption: Recommended experimental workflow for this compound dose optimization.
Experimental Protocols
Protocol 1: In Vitro Dose-Response Assay using CellTiter-Glo®
-
Cell Seeding: Plate cells in a 96-well, opaque-walled plate at a pre-determined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 10-point, 1:3 serial dilution series in complete growth medium, starting from 10 µM. Remember to include a vehicle control (e.g., 0.1% DMSO).
-
Dosing: Remove the medium from the cells and add 100 µL of the appropriate this compound dilution or vehicle control to each well.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Lysis and Luminescence Reading: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and blank wells (0% viability). Plot the normalized response against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of CGR Pathway Modulation
-
Treatment and Lysis: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with this compound at various concentrations (e.g., 0x, 0.1x, 1x, 10x IC50) for a specified time (e.g., 2 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-PFZ, anti-total PFZ, anti-KSP, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. Densitometry can be used to quantify the changes in protein phosphorylation and expression relative to the loading control (GAPDH).
Technical Support Center: Synthesis of Polysubstituted Quinolones
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of polysubstituted quinolones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in the synthesis of polysubstituted quinolones?
A1: Researchers often face several key challenges, including:
-
Poor Regioselectivity: Difficulty in controlling the position of substituents, especially in reactions like the Friedländer annulation with unsymmetrical ketones.[1][2]
-
Harsh Reaction Conditions: Many classical methods, such as the Gould-Jacobs and Conrad-Limpach reactions, require high temperatures (often exceeding 250°C), which can lead to product decomposition and undesirable side reactions.[3]
-
Low Yields: Achieving high yields can be difficult, and product loss can occur during workup and purification.[4][5]
-
Limited Substrate Scope: Some synthetic methods are not broadly applicable to a wide range of starting materials, limiting the diversity of the resulting quinolones.
-
Catalyst-Related Issues: Modern methods may rely on expensive and environmentally sensitive precious metal catalysts. In contrast, metal-free alternatives might require harsh conditions or have a limited scope.
Q2: How can I improve the yield of my Gould-Jacobs reaction?
A2: Low yields in the Gould-Jacobs reaction are often due to incomplete cyclization or product degradation. To improve your yield, consider the following:
-
Optimize Temperature and Reaction Time: The high-temperature cyclization step is critical. A thorough time-temperature evaluation is necessary to find the optimal balance between conversion and degradation.[6]
-
Use Microwave Irradiation: Microwave-assisted synthesis can dramatically shorten reaction times and improve yields by providing rapid and uniform heating.[7][8][9]
-
Choose the Right Solvent: High-boiling, inert solvents like diphenyl ether or Dowtherm A can improve cyclization yields, although they can be difficult to remove.[3]
-
Ensure Purity of Starting Materials: Impurities in your aniline or diethyl ethoxymethylenemalonate can lead to side reactions and lower yields.
Q3: What strategies can be used to control regioselectivity in the Friedländer annulation?
A3: Controlling regioselectivity, particularly with unsymmetrical ketones, is a common challenge. Here are some effective strategies:
-
Catalyst Selection: The choice of catalyst is crucial. Lewis acids, such as In(OTf)₃, have been shown to be highly effective in promoting the selective formation of the Friedländer product.[1] Ionic liquids like 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄) can also promote regiospecific synthesis.[1][10]
-
Reaction Conditions: Adjusting the temperature and solvent can influence the regiochemical outcome. In some cases, lower temperatures and specific solvents can favor the formation of one isomer over another.
-
Use of Directing Groups: The introduction of a directing group on one of the α-carbons of the ketone can block one reaction pathway, leading to a single product.
Q4: How can I achieve regioselective C-H functionalization of a quinoline core?
A4: Direct C-H functionalization is a powerful tool, and regioselectivity is typically controlled by using a directing group on the quinoline scaffold. The quinoline N-oxide is a commonly used and effective directing group that can direct functionalization to the C2 or C8 positions depending on the reaction conditions.[11][12] The choice of the transition metal catalyst and ligands also plays a critical role in determining the site of functionalization.
Troubleshooting Guides
Problem 1: Low or No Yield in Gould-Jacobs Quinolone Synthesis
| Symptom | Possible Cause | Troubleshooting Steps |
| Reaction stalls after the formation of the anilidomethylenemalonate intermediate. | Insufficient temperature for cyclization. | Increase the reaction temperature. Consider switching to a higher boiling solvent or using a microwave synthesizer to achieve higher temperatures and faster reaction times.[6] |
| Low yield of desired product with significant decomposition. | Reaction temperature is too high, or the reaction time is too long. | Perform a time-temperature optimization study to find the ideal conditions that maximize product formation while minimizing degradation.[6] |
| Multiple unexpected byproducts are observed. | Impure starting materials or side reactions. | Ensure the purity of the aniline and diethyl ethoxymethylenemalonate. Consider purifying them before use. |
| Product is lost during workup. | The product may be partially soluble in the aqueous phase or volatile. | Check the aqueous layer for your product. If the product is volatile, be cautious during solvent removal using a rotary evaporator.[5] |
Problem 2: Poor Regioselectivity in Friedländer Annulation with Unsymmetrical Ketones
| Symptom | Possible Cause | Troubleshooting Steps |
| A mixture of regioisomers is obtained. | Condensation is occurring at both α-positions of the unsymmetrical ketone. | Catalyst Modification: Switch to a milder and more selective catalyst. Molecular iodine (I₂) has been shown to be effective.[12] Lewis acids like SnCl₂·2H₂O can also improve selectivity.[13] Solvent and Temperature Optimization: Experiment with different solvents and reaction temperatures. For instance, using ethanol at room temperature with an iodine catalyst can be effective.[12] Use of Ionic Liquids: Employing room-temperature ionic liquids such as [Hbim]BF₄ can serve as both the solvent and promoter, leading to high regiospecificity.[1] |
| The desired regioisomer is the minor product. | The reaction conditions favor the formation of the undesired isomer. | In addition to the steps above, consider a different synthetic strategy if regioselectivity cannot be adequately controlled. |
Data Summary
Table 1: Comparison of Reaction Conditions for Gould-Jacobs Synthesis
| Entry | Temperature (°C) | Time (min) | Yield (%) of Product | Reference |
| 1 | 250 | 5 | 1 | [6] |
| 2 | 300 | 10 | 37 | [6] |
| 3 | 250 | 20 | 2 | [6] |
| 4 | 300 | 20 | 28 | [6] |
| 5 | 300 | 5 | 47 | [6] |
| Reactions were performed using aniline and diethyl ethoxymethylenemalonate under microwave irradiation.[6] |
Table 2: Effect of Catalyst on Friedländer Annulation Yield
| Entry | Catalyst | Amount of Catalyst | Reaction Time (h) | Yield (%) | Reference |
| 1 | Montmorillonite K-10 | - | - | 75 | [10] |
| 2 | Zeolite | - | - | 83 | [10] |
| 3 | Nano-crystalline sulfated zirconia | - | - | 89 | [10] |
| 4 | SiO₂ nanoparticles (microwave) | - | - | 93 | [10] |
| 5 | [Hbim]BF₄ | - | 3-6 | 93 | [10] |
| 6 | Propyl phosphonic anhydride (T3P®) | 0.5 mmol | 0.5 | 95 | [10] |
| 7 | Li⁺-modified nanoporous Na⁺-montmorillonite | - | 0.5-2 | 96 | [10] |
Experimental Protocols
Protocol 1: Microwave-Assisted Gould-Jacobs Reaction
This protocol describes a rapid and efficient method for the synthesis of the quinolone core structure using microwave irradiation.[6][7]
Materials:
-
Aniline (or substituted aniline) (2.0 mmol)
-
Diethyl ethoxymethylenemalonate (DEEM) (6.0 mmol)
-
Microwave vial (2.5 mL) with a magnetic stir bar
-
Microwave synthesis system
-
Ice-cold acetonitrile for washing
Procedure:
-
To a 2.5 mL microwave vial, add the aniline and diethyl ethoxymethylenemalonate. The excess DEEM acts as both a reagent and a solvent.[7]
-
Seal the vial and place it in the microwave synthesizer.
-
Heat the mixture to the desired temperature (e.g., 250-300°C) for the optimized reaction time (e.g., 5-20 minutes).[6]
-
After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.
-
Filter the precipitated product and wash it with ice-cold acetonitrile.
-
Dry the resulting solid under vacuum.
-
Analyze the product and the mother liquor by HPLC-MS to determine the yield and purity.
Protocol 2: Iodine-Catalyzed Friedländer Annulation for Improved Regioselectivity
This protocol utilizes molecular iodine as a mild and efficient catalyst for the regioselective synthesis of quinolines.[12]
Materials:
-
2-Aminoaryl ketone (1.0 mmol)
-
α-Methylene carbonyl compound (1.2 mmol)
-
Molecular iodine (I₂) (0.01 mmol, 1 mol%)
-
Absolute ethanol (5 mL)
Procedure:
-
In a round-bottom flask, combine the 2-aminoaryl ketone, the α-methylene carbonyl compound, and molecular iodine.
-
Add absolute ethanol as the solvent.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired quinoline regioisomer.
Protocol 3: Copper-Catalyzed Alkynylation of Quinolones
This protocol outlines a method for the enantioselective alkynylation of quinolones.[14]
Materials:
-
CuI (0.10 equiv)
-
Chiral P,N ligand (e.g., (S,S,Ra)-UCD-Phim) (0.12 equiv)
-
Toluene
-
DIPEA (1.60 equiv)
-
Alkyne (1.3 equiv)
-
Quinolone substrate (1 equiv)
-
TBSOTf (1.2 equiv)
Procedure:
-
To a flame-dried, nitrogen-backfilled Schlenk tube, add CuI and the chiral ligand.
-
Add toluene and stir at room temperature for 30 minutes.
-
Sequentially add DIPEA, the alkyne, and the quinolone substrate.
-
Add the remaining toluene.
-
Cool the reaction to -78°C and add TBSOTf dropwise.
-
Monitor the reaction for completion.
-
Upon completion, perform an appropriate aqueous workup.
-
Purify the product by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Troubleshooting [chem.rochester.edu]
- 6. ablelab.eu [ablelab.eu]
- 7. benchchem.com [benchchem.com]
- 8. selectscience.net [selectscience.net]
- 9. researchgate.net [researchgate.net]
- 10. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A Simple, Efficient and Solvent-Free Protocol for the Friedländer Synthesis of Quinolines by Using SnCl2·2H2O | Semantic Scholar [semanticscholar.org]
- 14. Enantioselective Copper-Catalyzed Alkynylation of Quinolones Using Chiral P,N Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Quinoline-Based Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the off-target effects of quinoline-based compounds.
Frequently Asked Questions (FAQs)
Q1: My quinoline compound is showing activity against multiple, unrelated targets in my initial screen. What could be the cause?
A1: This phenomenon may be attributed to your compound acting as a Pan-Assay Interference Compound (PAINS). Certain chemical scaffolds, including some quinoline derivatives, are known to interfere with assay technologies through various mechanisms, leading to false-positive results. It is crucial to perform counter-screens and orthogonal assays to validate initial findings.
Q2: I'm observing high background fluorescence in my assay when my quinoline compound is present. How can I mitigate this?
A2: The quinoline core structure is inherently fluorescent, which can interfere with fluorescence-based assays.[1]
Troubleshooting Steps:
-
Measure Compound Autofluorescence: Before your main experiment, read the fluorescence of your compound in the assay buffer at the same excitation and emission wavelengths used for your assay's fluorophore. This will help establish a baseline for the compound's intrinsic fluorescence.
-
Use a "Pre-read" Step: In your experimental plate, measure the fluorescence after adding your quinoline compound but before the addition of the fluorescent reporter. This allows for the subtraction of the compound's background fluorescence.
-
Switch to Red-Shifted Fluorophores: Quinoline compounds typically fluoresce at shorter wavelengths. If possible, switching to a far-red fluorescent probe can help reduce interference.[2]
Q3: My quinoline compound is precipitating out of solution during my experiment. What can I do?
A3: Poor solubility is a common issue with quinoline-based compounds.
Troubleshooting Steps:
-
Visual Inspection and Solubility Assessment: Visually inspect your compound stock and final assay concentrations for any signs of precipitation. For a more quantitative analysis, consider using light-scattering methods.
-
Adjust Buffer Conditions: Modifying the pH or salt concentration of your assay buffer can sometimes improve compound solubility.
-
Use a Detergent: Adding a low concentration (e.g., 0.01% v/v) of a non-ionic detergent like Triton X-100 or Tween-20 to your assay buffer can help prevent aggregation. If the compound's activity is significantly reduced in the presence of the detergent, aggregation is a likely cause of false positives.
Q4: How can I distinguish between a true off-target effect and non-specific activity?
A4: A multi-pronged approach is recommended to differentiate between genuine off-target binding and non-specific interactions.
Validation Strategies:
-
Dose-Response Confirmation: Perform 10-point dose-response curves for any potential off-target activities to determine their IC50 or Kd values. This quantifies the potency of the interaction.[3]
-
Orthogonal Assays: Validate your initial findings using a different assay format. For example, if your primary screen was a fluorescence-based assay, an orthogonal assay could be a radiometric assay that directly measures substrate phosphorylation. This helps to eliminate assay-specific artifacts.[3]
-
Cellular Target Engagement Assays: Confirm that the compound engages the off-target in a cellular environment using techniques like Western Blotting to assess the phosphorylation of downstream substrates or a Cellular Thermal Shift Assay (CETSA).[3]
Troubleshooting Guides
Guide 1: Investigating Unexpected Cytotoxicity
Problem: The quinoline compound exhibits high levels of cell death at concentrations required for on-target inhibition.
| Potential Cause | Troubleshooting & Validation Strategy |
| Significant Off-Target Toxicities | 1. Kinome-wide Selectivity Screening: Perform a kinome scan to identify potential off-target kinases that could be responsible for the observed toxicity. 2. Counter-Screening in a Target-Negative Cell Line: Use a cell line that does not express the intended target to assess off-target cytotoxicity. 3. Structural Analogue Comparison: Test a close structural analog of your compound that is known to be inactive against the primary target. If this analog shows similar toxicity, the effect is likely off-target. |
| Assay Interference | 1. Orthogonal Cytotoxicity Assay: Validate the results with a different cytotoxicity assay (e.g., if you used an MTT assay, confirm with an LDH release assay). 2. Solvent Toxicity Control: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%) and run a solvent-only control. |
Guide 2: Discrepancy Between Biochemical and Cellular Assay Results
Problem: The quinoline compound is active in a biochemical assay but shows no or low activity in a cell-based assay.
| Potential Cause | Troubleshooting & Validation Strategy |
| Poor Cell Permeability | 1. Assess Compound Uptake: Use analytical methods like LC-MS/MS to measure the intracellular concentration of the compound. 2. Modify Compound Structure: Consider medicinal chemistry approaches to improve the physicochemical properties of the compound for better cell penetration. |
| Efflux Pump Activity | 1. Co-incubation with Efflux Pump Inhibitors: Perform the cellular assay in the presence of known efflux pump inhibitors to see if the compound's activity is restored. |
| High Intracellular ATP | 1. Use ATP-Competitive Binding Assays: Employ assays that are less sensitive to ATP concentration to confirm target engagement. |
| Compound Degradation | 1. Assess Compound Stability: Determine the stability of the compound in your cell culture medium at 37°C over the duration of the experiment. |
Data Presentation
Table 1: On-Target vs. Off-Target Kinase Inhibition Profile of a Quinoline Derivative
| Compound | On-Target Kinase | On-Target IC50 (nM) | Off-Target Kinase | Off-Target IC50 (nM) | Selectivity (Fold) |
| Compound X | Kinase A | 15 | Kinase B | 1500 | 100 |
| Kinase C | 3200 | 213 | |||
| Compound Y | Kinase A | 25 | Kinase B | 500 | 20 |
| Kinase C | >10000 | >400 |
This table provides example data and is not exhaustive. IC50 values are highly dependent on the specific quinoline derivative and assay conditions.
Table 2: Cytotoxicity Profile of Quinoline Compounds in Target and Non-Target Cell Lines
| Compound | Target-Expressing Cell Line (CC50, µM) | Non-Target Cell Line (CC50, µM) | Therapeutic Index |
| Compound X | 5 | 50 | 10 |
| Compound Y | 10 | 20 | 2 |
CC50 is the concentration that causes 50% cytotoxicity.
Experimental Protocols
Protocol 1: Radiometric Filter Binding Assay for Kinase Inhibition
This protocol is a gold-standard method for directly measuring the catalytic activity of a kinase and its inhibition by a compound.[2]
Materials:
-
Recombinant kinase
-
Specific peptide or protein substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
96-well filter plates
-
Scintillation counter
Methodology:
-
Prepare serial dilutions of the quinoline compound.
-
In a 96-well plate, add the kinase, its specific substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time.
-
Stop the reaction and transfer the contents to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol assesses target engagement in intact cells by measuring the change in thermal stability of the target protein upon compound binding.[4][5]
Materials:
-
Cultured cells
-
Quinoline compound
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer
-
Equipment for heating samples (e.g., PCR machine)
-
SDS-PAGE and Western blot reagents
-
Antibody against the target protein
Methodology:
-
Treat cultured cells with the quinoline compound or vehicle control.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and divide them into aliquots.
-
Heat the aliquots at a range of different temperatures for a set time (e.g., 3 minutes).
-
Lyse the cells to release the proteins.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
Quantify the band intensities to determine the melting curve of the protein. A shift in the melting curve in the presence of the compound indicates target engagement.
Visualizations
References
Validation & Comparative
Comparative Efficacy Analysis: TA-270 vs. Standard Antihistamines
An Objective Guide for Researchers and Drug Development Professionals
Disclaimer: The compound "TA-270" is referenced in scientific literature as a potent 5-lipoxygenase inhibitor for research purposes and as a MAT2A inhibitor (AG-270) in oncology clinical trials.[1][2][3][4][5][6] There is no publicly available clinical data evaluating "this compound" as an antihistamine or for the treatment of allergic conditions. This guide, therefore, presents a hypothetical scenario to illustrate how a novel compound with a dual mechanism of action might be compared against a standard antihistamine, using Cetirizine as the exemplar. The experimental data, protocols, and pathways described herein are illustrative and based on established methodologies in allergy research.
Introduction and Mechanisms of Action
Allergic rhinitis, urticaria, and other hypersensitivity disorders are primarily mediated by the release of histamine from activated mast cells, which then binds to H1 receptors.[7][8] Standard therapies have focused on antagonizing these receptors or preventing mast cell degranulation.[8][9]
Standard Antihistamines (e.g., Cetirizine)
Second-generation H1 antihistamines like Cetirizine act as inverse agonists on the histamine H1 receptor.[10] By binding to and stabilizing the inactive conformation of the receptor, they block the downstream signaling cascade initiated by histamine, thereby mitigating symptoms like itching, sneezing, and rhinorrhea.[7][11][12]
Hypothetical Profile of this compound
For the purpose of this guide, we will define the hypothetical investigational compound, this compound, as a novel therapeutic with a dual mechanism of action:
-
Mast Cell Stabilization: this compound is hypothesized to inhibit the influx of extracellular calcium (Ca2+) into the mast cell following allergen-IgE binding, a critical step for degranulation and mediator release.[13]
-
H1 Receptor Antagonism: Like standard antihistamines, this compound also demonstrates competitive antagonism at the H1 receptor site.
This dual action aims to provide a comprehensive blockade of the allergic cascade—both preventing the release of histamine and blocking the action of any histamine that is released.
Signaling Pathway Diagrams
The following diagrams illustrate the distinct and overlapping mechanisms of action.
Caption: Mechanism of standard H1 antihistamines like Cetirizine.
Caption: Hypothetical dual-action mechanism of this compound.
Comparative Efficacy Data
The following tables summarize hypothetical data from a simulated Phase II, double-blind, randomized controlled trial comparing this compound (20 mg, once daily) with Cetirizine (10 mg, once daily) and a placebo over a 14-day period in adults with seasonal allergic rhinitis.
Table 1: Primary Efficacy Endpoint - Change in Total Symptom Score (TSS) (TSS combines scores for sneezing, rhinorrhea, nasal itching, and nasal congestion; scale 0-12)
| Treatment Group | N | Baseline TSS (Mean ± SD) | Day 14 TSS (Mean ± SD) | Mean Change from Baseline | p-value vs. Placebo |
| Placebo | 150 | 8.9 ± 1.2 | 7.1 ± 1.5 | -1.8 | - |
| Cetirizine 10 mg | 152 | 9.1 ± 1.3 | 4.5 ± 1.4 | -4.6 | <0.001 |
| This compound 20 mg | 149 | 9.0 ± 1.1 | 3.2 ± 1.3 | -5.8 | <0.001 |
Table 2: Secondary Efficacy Endpoint - Wheal and Flare Response (Inhibition of histamine-induced wheal and flare area (mm²) at 4 hours post-dose)
| Treatment Group | N | Wheal Area Inhibition (%) | Flare Area Inhibition (%) |
| Placebo | 50 | 5% | 8% |
| Cetirizine 10 mg | 50 | 75% | 80% |
| This compound 20 mg | 50 | 85% | 88% |
Table 3: Safety and Tolerability Profile (Incidence of most common treatment-emergent adverse events)
| Adverse Event | Placebo (N=150) | Cetirizine 10 mg (N=152) | This compound 20 mg (N=149) |
| Somnolence | 3.3% | 8.5% | 4.7% |
| Headache | 5.1% | 6.0% | 5.4% |
| Dry Mouth | 1.2% | 4.1% | 2.0% |
| Nausea | 2.0% | 1.5% | 1.3% |
Experimental Protocols
Protocol: Phase II Multicenter, Randomized, Double-Blind, Placebo-Controlled Study
-
Objective: To assess the efficacy and safety of this compound compared to a standard-of-care antihistamine (Cetirizine) and placebo in treating the symptoms of seasonal allergic rhinitis.
-
Study Population: Adults aged 18-65 with a documented history of moderate-to-severe seasonal allergic rhinitis for at least two years.
-
Interventions:
-
Group 1: this compound (20 mg oral tablet, once daily).
-
Group 2: Cetirizine (10 mg oral tablet, once daily).
-
Group 3: Placebo (matching oral tablet, once daily).
-
-
Duration: 14 days of treatment following a 7-day washout period.
-
Primary Outcome Measure: Mean change from baseline in the 12-hour reflective Total Symptom Score (rTSS) at Day 14.
-
Secondary Outcome Measures:
-
Change from baseline in individual symptom scores.
-
Onset of action, measured by symptom improvement at 1, 2, and 4 hours post-initial dose.
-
Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ) scores.
-
Safety and tolerability assessed by monitoring adverse events.
-
Experimental Workflow Diagram
Caption: Workflow for the hypothetical Phase II clinical trial.
Summary and Conclusion
Based on this hypothetical dataset, this compound demonstrated superior efficacy in reducing total and individual allergy symptoms compared to both placebo and the standard antihistamine, Cetirizine. The secondary endpoint of wheal and flare reduction further supports a potent antihistaminic effect. Notably, this compound appeared to have a more favorable safety profile than Cetirizine, with a somnolence incidence closer to that of placebo.
The dual mechanism of mast cell stabilization and H1 receptor antagonism may account for the enhanced efficacy. By preventing mediator release and blocking the effects of released mediators, this compound could offer a more robust and comprehensive treatment for allergic conditions. Further investigation in Phase III trials would be required to confirm these promising, albeit simulated, findings and to fully characterize the risk-benefit profile of this compound.
References
- 1. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Facebook [cancer.gov]
- 5. Facebook [cancer.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Mechanisms of Antihistamines and Mast Cell Stabilizers in Ocular ...: Ingenta Connect [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
- 11. zyrtec.com [zyrtec.com]
- 12. Cetirizine (Zyrtec): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 13. Mast cell stabilizer - Wikipedia [en.wikipedia.org]
Preclinical Comparison: TA-270 and Cetirizine - A Guide for Researchers
It is important to note at the outset that a direct preclinical comparison of TA-270 and cetirizine is not available in the scientific literature. This is because these two compounds have fundamentally different mechanisms of action and are being developed for entirely distinct therapeutic indications. This compound is an investigational anti-cancer agent, while cetirizine is a well-established antihistamine.
This guide, therefore, provides a detailed preclinical overview of each compound individually to offer researchers, scientists, and drug development professionals a comprehensive understanding of their respective profiles.
This compound (AG-270): An Inhibitor of Methionine Adenosyltransferase 2A (MAT2A) for Oncology
This compound, also known as AG-270, is an orally available, potent, and reversible small molecule inhibitor of methionine adenosyltransferase 2A (MAT2A).[1][2] MAT2A is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor for numerous cellular processes, including gene expression and cell proliferation.[3] In cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells become heavily reliant on the MAT2A pathway for survival, making MAT2A an attractive therapeutic target.[1][3]
Mechanism of Action
This compound functions as an allosteric, non-competitive inhibitor of MAT2A.[2][4] It binds to a site distinct from the substrate-binding pocket, preventing the release of the product, SAM, from the enzyme's active site.[2][5] This leads to a reduction in intracellular SAM levels, which selectively inhibits the proliferation of cancer cells with MTAP deletion.[1][5]
Caption: Mechanism of action of this compound (AG-270) in MTAP-deleted cancer cells.
Quantitative Preclinical Data
| Parameter | Value | Cell Line/Model | Reference |
| MAT2A Enzyme Inhibition IC50 | 0.015 µM | Biochemical Assay | [2] |
| Cell Proliferation Inhibition (MTAP-null) | Potent Inhibition | Multiple MTAP-deleted cancer cell lines | [1] |
| Plasma SAM Reduction | Up to 70% | Patients in Phase 1 Trial | [1] |
Experimental Protocols
MAT2A Enzyme Inhibition Assay: The enzymatic activity of MAT2A was measured to determine the IC50 of this compound. The protocol for such an assay typically involves incubating the recombinant MAT2A enzyme with its substrates, methionine and ATP, in the presence of varying concentrations of the inhibitor. The production of SAM is then quantified, often using a coupled-enzyme assay or chromatographic methods, to determine the extent of inhibition.[2]
Cell Proliferation Assays: To assess the anti-proliferative effects of this compound, MTAP-deleted cancer cell lines were treated with the compound. Cell viability was measured after a set incubation period (e.g., 72 hours) using standard methods like the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[1]
In Vivo Xenograft Studies: The in vivo efficacy of this compound was evaluated in mouse xenograft models. These studies involve implanting human MTAP-null tumor cells into immunocompromised mice. Once tumors are established, mice are treated with this compound or a vehicle control. Tumor volume and body weight are monitored over time to assess anti-tumor activity and toxicity.[1][5]
Cetirizine: A Second-Generation Histamine H1 Receptor Antagonist
Cetirizine is a widely used second-generation antihistamine for the treatment of allergic conditions such as allergic rhinitis and chronic urticaria.[6] It is the racemic mixture of levocetirizine and dextrocetirizine.[7] As a second-generation antihistamine, it has a lower propensity to cross the blood-brain barrier compared to first-generation agents, resulting in a reduced incidence of sedative side effects.[6]
Mechanism of Action
Cetirizine is a potent and selective antagonist of the histamine H1 receptor.[7] During an allergic reaction, histamine is released from mast cells and binds to H1 receptors on various cell types, leading to the characteristic symptoms of allergy (e.g., sneezing, itching, rhinorrhea). Cetirizine competitively and reversibly binds to H1 receptors, preventing histamine from exerting its effects.[8]
Caption: Mechanism of action of Cetirizine as a histamine H1 receptor antagonist.
Quantitative Preclinical and Clinical Data
Receptor Binding Affinity
| Compound | Ki (nM) for Human H1 Receptor | Reference |
| Cetirizine | 6 | [8] |
| Levocetirizine ((R)-enantiomer) | 3 | [8] |
| (S)-enantiomer | 100 | [8] |
Clinical Efficacy vs. Other Antihistamines
| Comparison | Outcome | Study Population | Reference |
| Cetirizine 10 mg vs. Loratadine 10 mg | Cetirizine had a faster onset of action (1 hour vs. 3 hours) and was more effective in reducing symptoms of seasonal allergic rhinitis. | Subjects with seasonal allergic rhinitis in an environmental exposure unit. | [9] |
| Cetirizine 10 mg vs. Ebastine 20 mg | Cetirizine was significantly more effective in suppressing cutaneous reactivity to histamine 4 hours after treatment. | Healthy volunteers. | [10] |
| Cetirizine 10 mg vs. Ebastine 10 mg | Cetirizine provided faster improvement and total relief in a greater number of patients with perennial allergic rhinitis after 4 weeks. | Patients with perennial allergic rhinitis. | [11] |
| Bilastine 20 mg vs. Cetirizine 10 mg | Both were comparable in relieving symptoms of seasonal allergic rhinitis, but bilastine had a significantly better adverse event profile (less somnolence and fatigue). | Patients with seasonal allergic rhinitis. | [12] |
Experimental Protocols
Receptor Binding Assays: The binding affinity of cetirizine and its enantiomers to human H1 histamine receptors was determined through competition experiments.[8] This typically involves using a radiolabeled ligand that specifically binds to the H1 receptor (e.g., [3H]mepyramine). The ability of increasing concentrations of the test compound (cetirizine) to displace the radioligand is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to the inhibition constant (Ki).[8]
Histamine-induced Wheal and Flare Inhibition: This is a common in vivo pharmacodynamic model to assess the efficacy of antihistamines in humans. A fixed concentration of histamine is administered intradermally (e.g., via a prick test) before and at various time points after the administration of the antihistamine or placebo.[10] The resulting wheal (swelling) and flare (redness) areas are measured to quantify the inhibitory effect of the drug.[10]
Environmental Exposure Unit (EEU) Studies: These clinical studies are designed to evaluate the onset of action and efficacy of anti-allergic medications in a controlled environment.[9] Subjects with a history of seasonal allergic rhinitis are exposed to a controlled concentration of a relevant allergen (e.g., pollen). Symptom scores are recorded at regular intervals before and after treatment with the study medication or placebo.[9]
References
- 1. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Facebook [cancer.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cetirizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Focus on the cetirizine use in clinical practice: a reappraisal 30 years later - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative onset of action and symptom relief with cetirizine, loratadine, or placebo in an environmental exposure unit in subjects with seasonal allergic rhinitis: confirmation of a test system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Consistency and efficacy of cetirizine (10 mg) versus ebastine (20 mg) at 4 h on skin reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of efficacy and safety of cetirizine and ebastine in patients with perennial allergic rhinitis [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of bilastine 20 mg compared with cetirizine 10 mg and placebo for the symptomatic treatment of seasonal allergic rhinitis: a randomized, double-blind, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the anti-inflammatory effects of TA-270 in different models
Efforts to locate specific data on a compound designated TA-270 with validated anti-inflammatory effects have been unsuccessful. Publicly accessible scientific literature and databases do not contain information on a substance with this name in the context of inflammation research.
A thorough search for "this compound" and its potential anti-inflammatory properties did not yield any specific results. The search did, however, provide general information on various in vivo and in vitro models commonly used to assess the anti-inflammatory activity of novel compounds. These models are crucial in preclinical drug development for characterizing the efficacy and mechanism of action of potential new therapies.
Some search results mentioned "TA 270" in the context of therapies for Muscle Invasive Bladder Cancer. Another compound, "AG-270," was identified as a MAT2A (Methionine Adenosyltransferase 2A) inhibitor investigated for cancer treatment. Additionally, a "TA extract" derived from the plant Tamarix articulata has been studied for its hepatoprotective and anti-inflammatory activities. However, none of these directly correspond to a specific, isolated compound referred to as "this compound" with a focus on its anti-inflammatory effects.
Without any available experimental data on this compound, it is not possible to create a comparison guide that meets the user's core requirements. These requirements include summarizing quantitative data in tables, providing detailed experimental protocols, and creating visualizations of signaling pathways and workflows. The foundational information needed to generate such a guide—namely, studies detailing the anti-inflammatory effects of this compound and its comparison with other agents—is not present in the public domain.
For researchers, scientists, and drug development professionals interested in the anti-inflammatory potential of a specific compound, the typical workflow would involve a series of established experimental models. A general overview of such a workflow is presented below.
Standard Experimental Workflow for Validating Anti-Inflammatory Compounds
The process of validating a potential anti-inflammatory agent typically follows a structured progression from initial in vitro screenings to more complex in vivo models that mimic human inflammatory diseases.
Caption: A generalized experimental workflow for screening and validating novel anti-inflammatory compounds.
To proceed with a meaningful comparison guide, specific information regarding the identity of this compound is required. This would include its chemical structure, proposed mechanism of action, and any preliminary data from in vitro or in vivo studies. With such information, it would be possible to conduct a targeted literature search for relevant comparator drugs and experimental protocols, and subsequently generate the requested detailed guide.
A Comparative Analysis of TA-270 and Novel Biologic Therapies for Allergic Rhinitis
For researchers and professionals in drug development, the landscape of allergic rhinitis treatment is rapidly evolving, with a shift towards targeted biological therapies. This guide provides a comparative analysis of the preclinical compound TA-270 and several novel treatments that have progressed to clinical evaluation.
Disclaimer: Information on this compound is limited to a single preclinical study published in 2009. There is no publicly available data on its clinical development for allergic rhinitis in humans. The compound "this compound" should not be confused with "AG-270," a MAT2A inhibitor currently under investigation for cancer treatment.
Overview of Therapeutic Mechanisms
Allergic rhinitis is characterized by an IgE-mediated inflammatory response in the nasal mucosa. While traditional treatments focus on symptomatic relief, novel therapies aim to modulate the underlying immune pathways.
This compound is a novel quinolinone derivative that has demonstrated anti-oxidative properties as a peroxynitrite scavenger.[1] Peroxynitrite, a potent oxidant formed from the reaction of nitric oxide and superoxide anions, is implicated in the inflammatory cascade of allergic reactions. By neutralizing peroxynitrite, this compound is proposed to mitigate nasal blockage.[1]
In contrast, modern biologic therapies for allergic rhinitis target specific components of the type 2 inflammatory response:
-
Omalizumab is a monoclonal antibody that binds to free serum IgE, preventing it from attaching to mast cells and basophils.[2][3] This action inhibits the release of histamine and other inflammatory mediators that trigger allergic symptoms.
-
Dupilumab is a monoclonal antibody that targets the alpha subunit of the IL-4 receptor, thereby blocking the signaling of both IL-4 and IL-13.[4][5] These cytokines are central to the type 2 inflammatory cascade, promoting IgE production, eosinophil recruitment, and mucus hypersecretion.
-
Mepolizumab is a monoclonal antibody that specifically targets IL-5, a key cytokine responsible for the maturation, activation, and survival of eosinophils.[6][7] By neutralizing IL-5, mepolizumab reduces the number of circulating and tissue eosinophils, which are major contributors to allergic inflammation.
The following diagram illustrates the proposed signaling pathway of this compound in contrast to the established pathways targeted by these novel biologics.
Comparative Efficacy Data
The available data for this compound is preclinical, while the data for the novel biologics is from human clinical trials. This fundamental difference in the stage of development must be considered when comparing efficacy.
| Treatment | Development Stage | Study Population | Key Efficacy Endpoints & Results |
| This compound | Preclinical | Guinea Pig Model of Allergic Rhinitis | Nasal Blockage Inhibition: - Early Phase (1h post-dose): 36% (0.3 mg/kg), 42% (3 mg/kg), 63% (30 mg/kg)[1]- Late Phase (1h post-dose): 39% (0.3 mg/kg), 62% (3 mg/kg), 72% (30 mg/kg)[1]- Late Phase (18h post-dose): 61% (30 mg/kg)[1] |
| Omalizumab | Clinical (Approved) | Patients with Seasonal Allergic Rhinitis | Nasal Symptom Severity Score: - Significant reduction with 300 mg dose vs. placebo[3]Rescue Medication Use: - Significantly lower in the 300 mg group vs. placebo[3]Quality of Life (RQLQ): - Significantly improved vs. placebo[8] |
| Dupilumab | Clinical (Approved for other indications, studied in AR) | Patients with Moderate-to-Severe Atopic Dermatitis and comorbid Allergic Rhinitis | Total Nasal Symptom Score (TNSS): - Significant decrease from baseline at 16 weeks (7.6 to 4.1)[5]Visual Analog Scale (VAS) for AR symptoms: - Significant decrease from baseline at 16 weeks (7.1 to 3.1)[5] |
| Mepolizumab | Clinical (Approved for other indications, studied in CRSwNP) | Patients with Chronic Rhinosinusitis with Nasal Polyps (CRSwNP) | Nasal Obstruction VAS Score: - Significant improvement vs. placebo[9]Total Endoscopic Nasal Polyp Score: - Trend towards improvement vs. placebo[9] |
Experimental Protocols
This compound: Preclinical Guinea Pig Model
The efficacy of this compound was evaluated in a guinea pig model of allergic rhinitis. The experimental workflow is outlined below.
Detailed Methodology:
-
Animal Model: Male Hartley guinea pigs were used.
-
Sensitization: Animals were sensitized by repeated intranasal administration of Japanese cedar pollen extract.
-
Drug Administration: this compound was administered orally at doses of 0.3, 3, and 30 mg/kg.
-
Antigen Challenge: A biphasic nasal blockage was induced by a final intranasal antigen challenge.
-
Efficacy Measurement: Nasal blockage was assessed by analyzing changes in respiratory waveforms obtained via a pressure transducer. The early phase response was measured shortly after the challenge, and the late phase response was monitored for several hours.
Novel Biologics: Clinical Trial Design
Clinical trials for novel biologics in allergic rhinitis typically follow a randomized, double-blind, placebo-controlled design.
General Protocol Outline:
-
Patient Population: Adult patients with a history of moderate-to-severe seasonal or perennial allergic rhinitis, confirmed by skin prick tests or specific IgE levels.[3][10]
-
Study Design: Multi-center, randomized, double-blind, placebo-controlled, parallel-group studies are common.[3][10]
-
Intervention: Subcutaneous injection of the biologic (e.g., Omalizumab, Dupilumab, Mepolizumab) or placebo at specified dosing intervals (e.g., every 2 or 4 weeks).[3][5][10]
-
Primary Endpoints:
-
Secondary Endpoints: May include changes in serum IgE levels, eosinophil counts, and safety assessments.[3][5]
-
Challenge Models: In some studies, nasal allergen challenge (NAC) models are used to assess the immediate and late-phase responses in a controlled setting.[10]
Summary and Future Perspectives
In contrast, novel biologics like Omalizumab, Dupilumab, and Mepolizumab have robust clinical data supporting their efficacy in targeting key drivers of the type 2 inflammatory cascade in allergic rhinitis and related conditions. These therapies offer a more targeted approach compared to the broad anti-inflammatory action of corticosteroids or the symptomatic relief of antihistamines.
For drug development professionals, the story of this compound underscores the long and uncertain path from preclinical discovery to clinical application. While its novel mechanism is intriguing, the significant advancements and clinical validation of biologic therapies have set a high bar for new entrants into the allergic rhinitis market. Future research could explore the potential of combining different mechanisms of action, for instance, a targeted biologic with a compound that addresses oxidative stress, to achieve even greater therapeutic benefit.
References
- 1. Effect of this compound, a novel quinolinone derivative, on antigen-induced nasal blockage in a guinea pig model of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Omalizumab (Xolair) and Allergy Shots For the Treatment of Seasonal Allergies [ctv.veeva.com]
- 3. Effect of omalizumab on symptoms of seasonal allergic rhinitis: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Short-Term Subcutaneous Allergy Immunotherapy and Dupilumab are Well Tolerated in Allergic Rhinitis: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of dupilumab in patients with moderate-to-severe atopic dermatitis and comorbid allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Study protocol for a randomized double-blinded placebo-controlled trial on mepolizumab for patients with chronic rhinosinusitis with nasal polyps, NSAID exacerbated respiratory disease and asthma [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Effectiveness and Response Predictors of Omalizumab in Treating Patients with Seasonal Allergic Rhinitis: A Real-World Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rhinologyjournal.com [rhinologyjournal.com]
- 10. researchgate.net [researchgate.net]
Quinolinone Derivatives in Inflammation: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory performance of various quinolinone derivatives, supported by experimental data. The information is presented in clearly structured tables, with detailed experimental methodologies and visualizations of key signaling pathways.
Quinolinone and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant anti-inflammatory properties. These compounds exert their effects by modulating various key inflammatory pathways, making them attractive candidates for the development of novel anti-inflammatory therapeutics. This guide offers a comparative analysis of the efficacy of different quinolinone derivatives, focusing on their inhibitory activities against key inflammatory mediators and their impact on crucial signaling cascades.
Comparative Efficacy of Quinolinone Derivatives
The anti-inflammatory potential of quinolinone derivatives is often evaluated by their ability to inhibit enzymes and cytokines that play a central role in the inflammatory response. The following table summarizes the in vitro efficacy of selected quinolinone and quinoline derivatives from various studies, providing a quantitative comparison of their anti-inflammatory activities.
| Compound Class | Specific Derivative | Target | Assay System | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |
| Quinoline-4-carboxylic acid | 2-(4-(azido)phenyl)-6-benzoyl-quinoline-4-carboxylic acid (QIN1) | COX-2 | In vitro enzyme assay | 0.057 - 0.085 | Celecoxib | 0.06 |
| 2,3-diarylquinoline | 2-(4-(methylsulfonyl) phenyl)-3-phenylquinoline-4-carboxylic acid (QIN2) | COX-2 | In vitro enzyme assay | 0.07 | Celecoxib | 0.06 |
| Quinolinone-pyrazoline hybrid | Compound 9b | Lipoxygenase (LOX) | In vitro enzyme assay | 10 | - | - |
| Quinoline-based derivative | Compound f4 | NO production | LPS-induced RAW264.7 cells | 20.40 ± 0.94 | - | - |
| Quinoline-based derivative | Compound f4 | IL-1β production | LPS-induced RAW264.7 cells | 18.98 ± 0.21 | - | - |
| Quinoline-based derivative | Compound f4 | TNF-α production | LPS-induced RAW264.7 cells | 23.48 ± 0.46 | - | - |
| 8-(tosylamino)quinoline | 8-TQ | NO production | LPS-activated RAW264.7 cells | 1 - 5 | - | - |
| 8-(tosylamino)quinoline | 8-TQ | TNF-α production | LPS-activated RAW264.7 cells | 1 - 5 | - | - |
| 8-(tosylamino)quinoline | 8-TQ | PGE2 production | LPS-activated RAW264.7 cells | 1 - 5 | - | - |
Key Inflammatory Signaling Pathways Modulated by Quinolinone Derivatives
Quinolinone derivatives exert their anti-inflammatory effects by intervening in complex signaling cascades. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) pathway and the NLRP3 inflammasome pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[1][2] Several quinoline derivatives have been shown to inhibit NF-κB activation, thereby suppressing the downstream inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway by quinolinone derivatives.
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[3][4] Its activation is a two-step process involving a priming signal, typically from NF-κB activation leading to increased NLRP3 expression, and an activation signal from various stimuli such as ATP, pore-forming toxins, and crystalline substances.[5][6] Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.
Caption: Inhibition of the NLRP3 inflammasome pathway by quinolinone derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory effects of quinolinone derivatives.
In Vitro Anti-inflammatory Activity in LPS-induced RAW264.7 Macrophages
This assay is a widely used primary screening method to assess the potential of compounds to inhibit the production of inflammatory mediators in a cellular context.
1. Cell Culture and Treatment:
-
RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[7]
-
Cells are seeded in 96-well plates at a density of 2 × 10^5 cells/well and allowed to adhere overnight.[8]
-
The cells are then pre-treated with various non-toxic concentrations of the test quinolinone derivatives for 1-2 hours.[8][9]
-
Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to the wells (except for the control group) and incubated for 24 hours.[8][10]
2. Measurement of Nitric Oxide (NO) Production:
-
After the 24-hour incubation, the cell culture supernatant is collected.
-
The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent assay.[8][11]
-
Briefly, an equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) are mixed and incubated at room temperature for 10-15 minutes.[11]
-
The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.[8][11]
3. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β):
-
The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[10][12]
-
The absorbance is measured at the appropriate wavelength, and the cytokine concentrations are determined from their respective standard curves.
4. Data Analysis:
-
The inhibitory effect of the quinolinone derivatives on the production of NO and cytokines is calculated as a percentage of the LPS-stimulated control.
-
The half-maximal inhibitory concentration (IC50) values are determined by plotting the percentage of inhibition against the logarithm of the compound concentrations and fitting the data to a dose-response curve.
Experimental Workflow
References
- 1. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sophorolipid Suppresses LPS-Induced Inflammation in RAW264.7 Cells through the NF-κB Signaling Pathway | MDPI [mdpi.com]
- 8. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Punicalagin Prevents Inflammation in LPS- Induced RAW264.7 Macrophages by Inhibiting FoxO3a/Autophagy Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 12. Inhibition of TNF-α, IL-1α, and IL-1β by Pretreatment of Human Monocyte-Derived Macrophages with Menaquinone-7 and Cell Activation with TLR Agonists In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of MAT2A Inhibition: A Comparative Guide to AG-270 and Emerging Alternatives for MTAP-Deleted Cancers
For Researchers, Scientists, and Drug Development Professionals
The synthetic lethal relationship between methylthioadenosine phosphorylase (MTAP) deletion and the methionine adenosyltransferase 2A (MAT2A) enzyme has emerged as a promising therapeutic avenue in oncology. This guide provides a comparative analysis of the first-in-class MAT2A inhibitor, AG-270, and the alternative strategy of targeting PRMT5 with MTA-cooperative inhibitors, such as MRTX1719 and AMG 193, in MTAP-deleted cancers.
Mechanism of Action: Targeting the Methionine Cycle
Homozygous deletion of the MTAP gene, which occurs in approximately 15% of all human cancers, leads to the accumulation of methylthioadenosine (MTA).[1][2] This accumulation competitively inhibits protein arginine methyltransferase 5 (PRMT5), a key enzyme involved in various cellular processes, including mRNA splicing.[1] Tumors with MTAP deletion become exquisitely dependent on the MAT2A-PRMT5 axis for survival.
AG-270 , a potent and reversible inhibitor of MAT2A, disrupts the methionine cycle by blocking the synthesis of S-adenosylmethionine (SAM), the universal methyl donor.[3] This reduction in SAM levels further compromises the already partially inhibited PRMT5 activity in MTAP-deleted cancer cells, leading to synthetic lethality.[1][4]
MTA-cooperative PRMT5 inhibitors , such as MRTX1719 and AMG 193, represent a distinct but related therapeutic strategy. These molecules selectively bind to the MTA-bound form of PRMT5, effectively locking the enzyme in an inhibited state.[5][6] This approach leverages the high intracellular concentration of MTA in MTAP-deleted tumors to achieve selective tumor cell killing while sparing normal tissues.[5][6]
Figure 1: Simplified signaling pathway illustrating the mechanism of action of AG-270 and MTA-cooperative PRMT5 inhibitors in MTAP-deleted cancer cells.
Preclinical Performance: A Head-to-Head Comparison
Both MAT2A and MTA-cooperative PRMT5 inhibitors demonstrate potent and selective preclinical activity against MTAP-deleted cancer cells.
| Parameter | AG-270 (MAT2A Inhibitor) | MRTX1719 (PRMT5 Inhibitor) | AMG 193 (PRMT5 Inhibitor) |
| Target | Methionine Adenosyltransferase 2A (MAT2A) | Protein Arginine Methyltransferase 5 (PRMT5) | Protein Arginine Methyltransferase 5 (PRMT5) |
| Cell Viability IC50 (HCT116 MTAP del) | Not explicitly reported, but shows selective anti-proliferative activity.[1] | 12 nM[7] | ~46-fold lower than MTAP WT[5] |
| Cell Viability IC50 (HCT116 MTAP WT) | Less sensitive[1] | 890 nM[7] | - |
| Selectivity (MTAP WT / MTAP del) | >10-fold in some cell lines[2] | >70-fold[7] | 46-fold[8] |
| SDMA Inhibition IC50 (HCT116 MTAP del) | Not directly reported, but reduces SDMA levels.[9] | 8 nM[7] | 90-fold lower than MTAP WT[8] |
| Tumor Growth Inhibition (Xenograft) | 67.8% in KP4 (MTAP-null) model.[10] | Significant inhibition in LU99 and HCT116 (MTAP del) models.[6][11] | Significant inhibition in HCT116 (MTAP-deleted) and other models.[5][12] |
Clinical Validation: Early Insights into Efficacy and Safety
Clinical trials for both classes of inhibitors are ongoing, with promising early results.
| Parameter | AG-270 (NCT03435250) | MRTX1719 (NCT05245500) | AMG 193 (NCT05094336) |
| Phase | Phase I (Terminated)[13] | Phase I/II[14] | Phase I/II[7][9] |
| Patient Population | Advanced solid tumors or lymphoma with MTAP deletion.[15] | Advanced solid tumors with MTAP deletion.[14] | Advanced MTAP-null solid tumors.[7] |
| Biomarker Modulation | Plasma SAM reduction of 51-71%; Tumor SDMA reduction of 36.4% (average).[9] | Dose-dependent inhibition of tumor SDMA.[16] | Complete inhibition of tumor SDMA at doses ≥480 mg.[12] |
| Clinical Activity (Monotherapy) | 1 unconfirmed partial response; 7 stable disease.[9] | Objective responses observed.[17] | 21.4% objective response rate in efficacy-assessable patients.[18] |
| Maximum Tolerated Dose (MTD) | 200 mg once daily.[9] | Not yet established. | 1200 mg once daily.[18] |
| Common Adverse Events | Thrombocytopenia, increased liver enzymes.[9] | Not yet fully reported. | Nausea, fatigue, vomiting.[18] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general representation based on common laboratory practices and information from various sources.[6][19][20] Specific cell seeding densities and incubation times may vary between studies.
Figure 2: A generalized workflow for determining cell viability using the MTT assay.
-
Cell Seeding: Plate MTAP-deleted and wild-type cancer cell lines (e.g., HCT116) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the inhibitor (AG-270, MRTX1719, or AMG 193). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for a period ranging from 5 to 10 days, depending on the cell line's doubling time and the specific experimental design.[21]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blot for Symmetric Dimethylarginine (SDMA)
This protocol provides a general outline for assessing the pharmacodynamic effects of MAT2A and PRMT5 inhibitors on their downstream target.[22]
-
Lysate Preparation:
-
Treat cultured cells with the inhibitor for the desired time and dose.
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[23]
-
For tumor tissue, homogenize the tissue in lysis buffer on ice.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in SDS-PAGE sample buffer.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for SDMA.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane thoroughly with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to quantify the levels of SDMA, normalizing to a loading control such as GAPDH or β-actin.
-
In Vivo Tumor Xenograft Studies
The following is a generalized protocol for evaluating the in vivo efficacy of the inhibitors. Specifics such as mouse strain, cell line, and dosing regimen are based on published studies.[3][6][21]
Figure 3: A generalized workflow for conducting in vivo xenograft studies to assess anti-tumor efficacy.
-
Cell Implantation: Subcutaneously inject a suspension of MTAP-deleted human cancer cells (e.g., LU99 or HCT116 MTAP del) into the flank of immunocompromised mice (e.g., nude mice).[6][21]
-
Tumor Growth and Randomization: Once tumors reach a predetermined volume (e.g., ~180 mm³), randomize the mice into treatment and vehicle control groups.[6]
-
Drug Administration: Administer the inhibitor (AG-270, MRTX1719, or AMG 193) orally via gavage at the specified dose and schedule (e.g., once daily) for the duration of the study (e.g., 21-22 days).[3][6]
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, or when tumors reach a predefined size, euthanize the mice. Excise the tumors for pharmacodynamic analysis, such as measuring SDMA levels by Western blot, to confirm target engagement.
Conclusion
Both MAT2A inhibition with AG-270 and MTA-cooperative PRMT5 inhibition with molecules like MRTX1719 and AMG 193 represent promising and validated strategies for the treatment of MTAP-deleted cancers. Preclinical data demonstrate potent and selective activity for both approaches. Early clinical data for AMG 193 suggest a favorable safety profile and encouraging anti-tumor activity. The termination of the AG-270 clinical trial highlights the challenges in translating preclinical findings. Further clinical investigation is necessary to fully elucidate the comparative efficacy and safety of these two distinct but mechanistically related therapeutic strategies. This guide provides a framework for researchers to compare and contrast these approaches as they advance the development of novel therapies for this patient population with a significant unmet medical need.
References
- 1. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NCT05094336 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 5. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. trial.medpath.com [trial.medpath.com]
- 9. A Study of AMG 193 in Participants With Advanced MTAP-null Solid Tumors (MTAPESTRY 101) | Clinical Research Trial Listing [centerwatch.com]
- 10. Phase 1 Study of MRTX1719 in Solid Tumors With MTAP Deletion | BMS Study Connect [bmsstudyconnect.com]
- 11. researchgate.net [researchgate.net]
- 12. onclive.com [onclive.com]
- 13. Study of AG-270 in Participants With Advanced Solid Tumors or Lymphoma With MTAP Loss [clinicaltrials.servier.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. mayo.edu [mayo.edu]
- 17. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mayo.edu [mayo.edu]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. hra.nhs.uk [hra.nhs.uk]
- 21. file.glpbio.com [file.glpbio.com]
- 22. origene.com [origene.com]
- 23. Lysate preparation protocol for western blotting | Abcam [abcam.com]
Safety Operating Guide
Essential Procedures for the Proper Disposal of TA-270
Hazard Profile and Safety First
Quinoline and its derivatives are recognized for their potential health and environmental hazards.[1] They can be harmful if swallowed and may cause skin and eye irritation.[1][2] Some quinoline compounds are also suspected of having long-term adverse effects on aquatic life.[1][2][3] Therefore, TA-270 should be handled as a hazardous chemical waste.
Core Safety Principles:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat when handling this compound.[2][3]
-
Ventilation: All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
-
Avoid Contamination: Prevent the release of this compound into the environment. It should never be disposed of down the drain or in regular trash.[1]
Step-by-Step Disposal Protocol
The following is a step-by-step guide for the proper disposal of this compound and associated contaminated materials.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure this compound compound.
-
Solutions containing this compound.
-
Contaminated laboratory consumables such as pipette tips, centrifuge tubes, gloves, and absorbent paper.
-
-
Segregate this compound waste from other chemical waste to prevent potentially hazardous reactions.[1]
2. Waste Containment and Labeling:
-
Select appropriate waste containers:
-
Solid Waste: Use a designated, leak-proof, and clearly labeled hazardous waste container for solid materials contaminated with this compound.
-
Liquid Waste: Use a separate, compatible, and clearly labeled hazardous liquid waste container for solutions containing this compound.
-
-
Properly label all waste containers with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound (5-Lipoxygenase Inhibitor, Quinolinone Derivative)".
-
The primary hazards associated with the waste (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
3. Storage of Hazardous Waste:
-
Store sealed hazardous waste containers in a designated and secure secondary containment area.
-
This area should be away from general laboratory traffic and incompatible chemicals.
4. Scheduling Waste Pickup:
-
Follow your institution's specific procedures for hazardous waste disposal.
-
This typically involves contacting the Environmental Health and Safety (EHS) department to schedule a waste pickup.[1][2]
5. Documentation:
-
Maintain accurate records of the amount of this compound waste generated and the date of disposal, in accordance with institutional and local regulations.[2]
Quantitative Data Summary
| Parameter | Value |
| Chemical Name | This compound |
| Synonyms | 5-Lipoxygenase Inhibitor, Quinolinone Derivative |
| CAS Number | 194037-25-7 |
| Molecular Formula | C₂₉H₃₆N₂O₇ |
| Molecular Weight | 524.61 g/mol |
Experimental Workflow for Disposal
Caption: A workflow diagram illustrating the key steps for the proper disposal of this compound.
Disclaimer: The information provided here is a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the relevant local and national regulations for hazardous waste disposal.
References
Personal protective equipment for handling TA-270
This guide provides crucial safety and logistical information for handling the novel quinolinone derivative TA-270 (4-hydroxy-1-methyl-3-octyloxy-7-sinapinoylamino-2(1H)-quinolinone) in a research and development setting. Given that specific safety data for this compound is not widely available, the following procedures are based on general best practices for handling novel chemical compounds of a similar nature.
Personal Protective Equipment (PPE)
When handling this compound powder or solutions, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Hand Protection | Nitrile gloves | Double-gloving is recommended, especially during weighing and transfer operations. Change gloves frequently. |
| Body Protection | Laboratory coat | Should be fully buttoned. Consider a chemically resistant apron for larger quantities. |
| Respiratory | Fume hood or ventilated enclosure | All handling of this compound powder must be conducted in a certified chemical fume hood. |
| N95 or higher rated respirator | Recommended as an additional precaution when handling larger quantities of the powder. |
Operational Plan for Handling this compound
This section outlines the step-by-step procedure for the safe handling of this compound from receipt to use in experiments.
2.1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage location should be clearly labeled with the compound's identity and any known hazards.
2.2. Preparation for Experiments:
-
Before handling, ensure that a current Safety Data Sheet (SDS) for a related quinolinone compound is available for reference, in the absence of a specific one for this compound.
-
Prepare all necessary equipment and materials in a designated and properly ventilated workspace, preferably a chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
2.3. Weighing and Solution Preparation:
-
Perform all weighing and transfer of this compound powder within a chemical fume hood to prevent inhalation of airborne particles.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.
-
When preparing solutions, slowly add the this compound powder to the solvent to avoid splashing.
2.4. Experimental Use:
-
Clearly label all containers with the name of the compound, concentration, solvent, and date of preparation.
-
Keep containers sealed when not in use.
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent and cleaning agent.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused this compound: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be collected in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container.
-
Waste Pickup: Follow your institution's guidelines for the pickup and disposal of chemical waste. Ensure all waste containers are properly labeled and sealed before collection.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for handling this compound and its known biological signaling pathway.
Caption: Workflow for Safe Handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
